7-Bromoindoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOLFKIRRCNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696302 | |
| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-96-9 | |
| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromoindoline hydrochloride chemical properties
An In-Depth Technical Guide to 7-Bromoindoline Hydrochloride
Abstract
This compound is a halogenated derivative of indoline, a heterocyclic aromatic organic compound. Its structure, featuring a bromine atom on the benzene ring, provides a key synthetic handle for chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide offers a comprehensive overview of the chemical properties, synthesis, spectral characterization, reactivity, and safety protocols associated with this compound, intended for researchers and professionals in drug development and organic synthesis.
Core Chemical and Physical Properties
This compound is the salt form of 7-Bromoindoline (CAS 62813-85-8). The hydrochloride form enhances solubility in aqueous media, a desirable property for certain applications. The core properties of the parent compound, 7-bromo-2,3-dihydro-1H-indole, are foundational to understanding the hydrochloride salt.[1]
Molecular Structure
The structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at position 7 of the aromatic ring.
Caption: Chemical structure of 7-Bromoindoline.
Physicochemical Data Summary
The properties of the free base, 7-Bromoindoline, provide a baseline for its hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | [1] |
| CAS Number | 62813-85-8 (Free Base) | [1] |
| Molecular Formula | C₈H₈BrN (Free Base) | [1] |
| C₈H₉BrClN (Hydrochloride) | [2] | |
| Molecular Weight | 198.06 g/mol (Free Base) | [1] |
| 234.52 g/mol (Hydrochloride) | [2] | |
| Appearance | Off-white powder (related compounds) | [3] |
| Monoisotopic Mass | 196.98401 Da | [1][4] |
| XlogP (Predicted) | 2.6 | [1][4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | [5] |
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the synthesis of the 7-Bromoindole precursor followed by its reduction and subsequent salt formation.
Synthesis Workflow
A common laboratory-scale synthesis begins with the bromination of indole, which can be regioselectively controlled, followed by reduction of the indole ring to an indoline ring.
Caption: General synthetic workflow for 7-Bromoindoline HCl.
Experimental Protocol: Synthesis of 7-Bromoindole (Precursor)
This protocol describes a representative method for synthesizing the precursor, which is a critical intermediate.
-
Reaction Setup: To a stirred solution of indole in a suitable solvent such as N,N-Dimethylformamide (DMF), cool the mixture to 0°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The use of NBS allows for a controlled monobromination. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by pouring the mixture into ice-cold water.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 7-Bromoindole.[6]
Experimental Protocol: Reduction and Salt Formation
-
Reduction: 7-Bromoindole is dissolved in acetic acid (AcOH). Sodium cyanoborohydride (NaBH₃CN) is added cautiously in portions. This reagent selectively reduces the C2=C3 double bond of the indole ring without affecting the aromatic system or the bromo-substituent.
-
Work-up: After the reaction is complete, the mixture is carefully neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated.
-
Purification of Free Base: The resulting crude 7-Bromoindoline free base is purified via column chromatography.
-
Hydrochloride Formation: The purified 7-Bromoindoline is dissolved in a dry, non-polar solvent like diethyl ether. A solution of hydrochloric acid in ether is then added dropwise with stirring, leading to the precipitation of this compound as a solid.
-
Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Spectral Analysis
Structural confirmation and purity assessment rely on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the aliphatic protons on the five-membered ring (CH₂ groups, typically δ 3.0-4.0 ppm), and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons are diagnostic for the 7-bromo substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the eight distinct carbon atoms. The carbon atom attached to the bromine (C7) will appear in the aromatic region, and its chemical shift will be influenced by the electronegativity of the bromine.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a protonated molecular ion [M+H]⁺ corresponding to the free base. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed, with two major peaks separated by 2 m/z units (e.g., for C₈H₈BrN, peaks around 198 and 200 amu).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals include the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and the C-Br stretch (typically in the fingerprint region, < 800 cm⁻¹).
Reactivity and Synthetic Applications
The utility of this compound in drug discovery stems from its defined points of reactivity.
Key Reaction Pathways
-
Palladium-Catalyzed Cross-Coupling: The C7-Br bond is the primary site for synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[6] This allows for the introduction of diverse functional groups at the 7-position.
-
N-Functionalization: The secondary amine (N-H) of the indoline ring is nucleophilic and can be functionalized through alkylation, acylation, or arylation reactions to introduce substituents on the nitrogen atom.
Caption: Key reaction pathways for 7-Bromoindoline.
Role in Drug Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo-substituent on this compound serves as a crucial handle for Structure-Activity Relationship (SAR) studies. By modifying this position, researchers can fine-tune a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. It is a key intermediate in the synthesis of compounds targeting neurological disorders.[3]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The safety information is primarily derived from data on the closely related 7-Bromoindole and other bromo-substituted heterocycles.[7][8]
Hazard Identification
| Hazard Type | GHS Classification and Statements |
| Acute Toxicity | H302: Harmful if swallowed.[9] |
| Skin Irritation | H315: Causes skin irritation.[9][10] |
| Eye Irritation | H319: Causes serious eye irritation.[9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation.[9][10] |
Recommended Safety Protocols
-
Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[7]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded.[11]
-
-
Handling: Avoid dust formation.[7][8] Do not get in eyes, on skin, or on clothing. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store locked up.[8][12] It may be light-sensitive and should be kept in a dark place.[9]
Conclusion
This compound is a versatile and important chemical intermediate. Its well-defined structure, characterized by a reactive bromine atom at the 7-position and a nucleophilic nitrogen, provides chemists with multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective application in the design and development of novel pharmaceuticals and functional materials. Adherence to strict safety protocols is mandatory to ensure safe handling and use in the laboratory.
References
- Sigma-Aldrich. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8.
- Sigma-Aldrich. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8.
- Ambeed. 22190-35-8|6-Bromo-1,2,3,4-tetrahydroquinoline.
- ChemicalBook. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Apollo Scientific. 22190-35-8 Cas No. | 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromoisoindoline hydrochloride.
- Sigma-Aldrich.
- ECHEMI.
- PubChem, National Institutes of Health. 7-Bromoindoline | C8H8BrN | CID 11665590.
- Chem-Impex. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- PubChem, National Institutes of Health. 6-Bromoindoline hydrochloride | C8H9BrClN | CID 45789819.
- PubChemLite. 7-bromo-2,3-dihydro-1h-indole hydrochloride (C8H8BrN).
- Sigma-Aldrich. 7-Bromoindole 96 51417-51-7.
- World of Chemicals. Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.
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An In-depth Technical Guide to 7-Bromoindoline Hydrochloride: A Keystone Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 7-Bromoindoline Scaffold
In the landscape of modern medicinal chemistry, the indoline nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 7-position imparts a unique reactivity profile, transforming the humble indoline into a versatile and powerful building block. 7-Bromoindoline, and its more readily handled hydrochloride salt, has emerged as a critical intermediate for the synthesis of complex molecular architectures targeting a wide array of therapeutic areas. This guide, intended for the discerning researcher, provides a comprehensive overview of 7-Bromoindoline hydrochloride, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.
Compound Profile: 7-Bromoindoline and its Hydrochloride Salt
7-Bromoindoline is a substituted indoline with a bromine atom at the 7-position of the benzene ring. For practical laboratory use, it is often converted to its hydrochloride salt, which typically presents as a more stable, crystalline solid, facilitating easier handling, weighing, and storage.
CAS Number: It is important to note that while the parent compound, 7-Bromoindoline , has the CAS number 62813-85-8 , a distinct CAS number for its hydrochloride salt is not consistently cited in major chemical databases.[1] Researchers should be aware of this and confirm the identity of the material through analytical characterization.
Physicochemical Properties
The following table summarizes the key computed and experimental properties of 7-Bromoindoline. The properties of the hydrochloride salt will be similar, with increased water solubility and a higher melting point being the most significant differences.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN | PubChem[1] |
| Molecular Weight | 198.06 g/mol | PubChem[1] |
| Appearance | Not widely reported; likely an oil or low-melting solid | Inferred |
| Melting Point | Not widely reported for the free base. | |
| Boiling Point | Not widely reported. | |
| Solubility | Soluble in common organic solvents like methanol, dichloromethane. | Inferred |
| pKa | Not widely reported. |
Synthesis and Characterization
The synthesis of 7-Bromoindoline is a critical aspect of its utility. While several synthetic routes are conceivable, a common and effective method involves the reduction of the corresponding 7-bromoindole.
Synthesis of 7-Bromoindoline via Reduction of 7-Bromoindole
A robust method for the synthesis of indolines from indoles involves reduction with zinc dust in a strong acid medium. This approach is effective and avoids the polymerization that can occur with other acid-metal combinations.[2]
Reaction Scheme:
Caption: Reduction of 7-bromoindole to 7-bromoindoline.
Experimental Protocol (Adapted from a general procedure for indole reduction[2]):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromoindole (1 equivalent).
-
Add 85% phosphoric acid (approximately 10-15 mL per gram of indole).
-
To the stirred suspension, add zinc dust (approximately 2-3 equivalents) portion-wise.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution until pH > 10, ensuring the temperature is controlled by an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-bromoindoline.
-
Purify the crude product by column chromatography on silica gel.
Preparation of this compound
The hydrochloride salt can be readily prepared by treating a solution of the free base with hydrochloric acid.
Reaction Scheme:
Caption: Formation of this compound.
Experimental Protocol (General Procedure[3]):
-
Dissolve the purified 7-bromoindoline (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension in the cold for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent.
-
Dry the this compound salt under vacuum.
Spectroscopic Characterization
¹H NMR (Expected): The proton NMR spectrum is expected to show characteristic signals for the indoline core. The aromatic protons will appear as a multiplet in the aromatic region, with the bromine atom influencing their chemical shifts. The two methylene groups of the five-membered ring will likely appear as triplets around 3.0-3.6 ppm.
¹³C NMR (Expected): The carbon NMR will show eight distinct signals. The carbon bearing the bromine atom will be shifted to a characteristic chemical shift. The two methylene carbons will appear in the aliphatic region. For comparison, the aromatic carbons of 7-bromo-3-methyl-1H-indole appear between 104 and 135 ppm.[4]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-bromoindoline (198.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine in the indoline ring, typically in the region of 3300-3400 cm⁻¹. C-H stretching and aromatic C=C bending vibrations will also be present.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of the bromine substituent, which serves as a handle for a variety of cross-coupling reactions. This allows for the introduction of diverse functionalities at the 7-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in the pharmaceutical industry.
Workflow for Suzuki-Miyaura Coupling:
Sources
7-Bromoindoline hydrochloride molecular weight
An In-depth Technical Guide to 7-Bromoindoline Hydrochloride: A Strategic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its indoline core is a "privileged scaffold," a structural motif frequently found in biologically active compounds, while the 7-bromo substituent provides a versatile chemical handle for molecular elaboration. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, and critical applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps but the underlying scientific rationale, enabling researchers to leverage this compound's full potential in their synthetic and drug discovery endeavors.
The Strategic Importance of 7-Bromoindoline in Medicinal Chemistry
The indoline nucleus is a core component of numerous natural products and synthetic pharmaceuticals, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups to interact with biological targets. The introduction of a bromine atom at the 7-position transforms the simple indoline scaffold into a highly strategic intermediate.[1] This bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[1]
This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with exceptional control, providing a direct route to generate large, diverse libraries of novel compounds. These libraries are essential for screening against biological targets such as protein kinases, G protein-coupled receptors (GPCRs), and other enzymes implicated in disease.[2][3] Consequently, 7-Bromoindoline and its hydrochloride salt are invaluable starting materials for developing therapeutics in oncology, neuroscience, and anti-infective research.[2][4][]
Physicochemical Properties
The hydrochloride salt of 7-Bromoindoline is generally preferred in a laboratory setting over its free base form. The salt formation protonates the indoline nitrogen, which typically enhances the compound's crystallinity, stability, and solubility in polar protic solvents, simplifying handling and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN · HCl (or C₈H₉BrClN) | PubChem |
| Molecular Weight | 234.52 g/mol | Calculated from parent compound[6][7] |
| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | PubChem[6] |
| CAS Number | 62813-85-8 (Parent Compound) | PubChem[6] |
| Appearance | Typically an off-white to light brown crystalline solid | Inferred from related compounds[1] |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organic solvents | General chemical principles |
Synthesis, Purification, and Characterization
The synthesis of this compound is a robust, two-step process starting from the commercially available 7-Bromoindole. The methodology is designed for scalability and high purity, which is critical for subsequent applications in drug discovery.
Step 1: Reduction of 7-Bromoindole to 7-Bromoindoline (Free Base)
The foundational step is the reduction of the indole's C2=C3 double bond. While various reducing agents can accomplish this, sodium cyanoborohydride (NaBH₃CN) in acetic acid is a reliable choice. This reagent is milder than sodium borohydride and is particularly effective for the reduction of iminium ions, which are formed in situ under acidic conditions, providing high selectivity for the desired indoline.
Caption: Synthetic scheme for the reduction of 7-Bromoindole.
Experimental Protocol: Reduction of 7-Bromoindole
-
Reaction Setup: In a fume hood, add 7-Bromoindole (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in glacial acetic acid (approx. 10 mL per gram of indole).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq) portion-wise over 30 minutes. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates completion.
-
Workup: Carefully pour the reaction mixture over crushed ice. Adjust the pH to >10 using a 6M sodium hydroxide (NaOH) solution. This step neutralizes the acetic acid and deprotonates the indoline nitrogen, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-Bromoindoline as an oil or solid. Further purification can be achieved via column chromatography if necessary.
Step 2: Formation of this compound
Conversion to the hydrochloride salt is performed to facilitate handling and storage. This is achieved by treating the purified free base with hydrochloric acid in a non-polar solvent, which causes the salt to precipitate.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 7-Bromoindoline free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Precipitation: To the stirring solution, add a solution of 2M HCl in diethyl ether (approx. 1.1 eq) dropwise. A precipitate should form immediately.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material and dry under high vacuum to yield this compound as a stable, crystalline solid.
Core Applications in Drug Discovery
The true value of this compound is realized in its application as a versatile scaffold for building complex molecules.
The Power of Palladium-Catalyzed Cross-Coupling
The 7-bromo substituent is a prime reaction site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond with a boronic acid, is particularly powerful for creating biaryl structures common in kinase inhibitors.[1][2][8]
Caption: Drug discovery workflow using 7-Bromoindoline HCl.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reagent Assembly: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1 ratio). Causality Note: Degassing the solvent by bubbling with nitrogen or argon is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 20-60 minutes, or alternatively, heat at 80-90 °C using a traditional oil bath overnight.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The crude product is then purified by column chromatography to yield the desired coupled product.
Case Study: Targeting Kinase Signaling in Oncology
Aberrant signaling from receptor tyrosine kinases like RET and TRKA is a known driver of several cancers.[2] The indoline scaffold can be elaborated into potent inhibitors that bind to the ATP-binding pocket of these kinases. The 7-position provides a vector for modification to enhance potency and selectivity or to fine-tune pharmacokinetic properties.
Caption: Inhibition of a receptor tyrosine kinase by an indoline-based drug.
Analytical Quality Control
Ensuring the identity and purity of this compound is paramount before its use in synthesis. A suite of analytical techniques should be employed for quality control.
| Analytical Method | Purpose | Typical Parameters / Expected Results |
| ¹H NMR | Identity Confirmation & Purity | Spectrum should show characteristic aromatic and aliphatic proton signals consistent with the indoline structure. Integration should match the expected proton count. |
| Mass Spectrometry | Molecular Weight Verification | ESI-MS should show a parent ion peak corresponding to the mass of the free base [M+H]⁺. |
| HPLC | Purity Assessment | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) should show a single major peak, with purity typically >98%.[9][10] |
| FT-IR | Functional Group Analysis | Spectrum should display characteristic N-H and C-H stretching frequencies for the indoline ring. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound may not be available, data from the closely related 7-Bromoindole provides a strong basis for safe handling procedures.[11][12]
-
Hazards: The compound is considered hazardous. It may be harmful if swallowed, inhaled, or in direct contact with skin.[12] It is known to cause skin irritation and serious eye irritation.[12][13]
-
Handling:
-
Always handle inside a certified chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][13]
-
Avoid generating dust.[14]
-
Ensure an eyewash station and safety shower are readily accessible.[11]
-
-
Storage:
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its robust synthesis, stable salt form, and, most importantly, the versatile reactivity of the 7-bromo substituent make it an indispensable building block for medicinal chemists. By understanding its properties and mastering its application in proven synthetic protocols, researchers can significantly accelerate the discovery and development of next-generation drugs.
References
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- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromoisoindoline hydrochloride.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11665590, 7-Bromoindoline. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789819, 6-Bromoindoline hydrochloride. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757020, 7-Bromoindole. Retrieved from [Link].
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117974120, 7-Bromo-1-phenethylindoline. Retrieved from [Link].
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National Institutes of Health. (2014). Discovery of 4-aryl-7-hydroxyindoline-based P2Y1 antagonists as novel antiplatelet agents. Retrieved from [Link].
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link].
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A Technical Guide to the Solubility of 7-Bromoindoline Hydrochloride
This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 7-Bromoindoline hydrochloride. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond mere data presentation to explain the underlying physicochemical principles and provide robust, field-proven methodologies for accurate solubility assessment.
Introduction: The Significance of this compound
Core Physicochemical Properties
A molecule's inherent properties are the primary determinants of its solubility. For this compound, these are as follows:
| Property | Value | Source / Method |
| Molecular Formula | C₈H₉BrClN | Calculated |
| Molecular Weight | 234.52 g/mol | Calculated from free base[4] and HCl |
| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole;hydrochloride | Nomenclature Convention |
| CAS Number | 62813-85-8 (Free Base) | PubChem[4] |
| pKa (Indoline Nitrogen) | ~4-5 (Estimated) | Based on similar aniline structures |
The most influential feature is the indoline nitrogen. As a secondary amine, it is basic and readily protonated to form the hydrochloride salt. This ionization is the primary reason for the anticipated increase in aqueous solubility compared to the free base, a common strategy in drug development.[5][6]
Key Factors Influencing Aqueous Solubility
The solubility of an ionizable compound like this compound is not a single value but a function of its environment. A scientist must grasp these relationships to design relevant experiments and interpret results correctly.
-
pH: The pH of the aqueous medium is the most critical factor.[7] In acidic conditions (pH < pKa), the equilibrium shifts towards the protonated, ionized form, which is more polar and thus more soluble in water. As the pH increases above the pKa, the compound deprotonates to the less soluble free base, potentially causing precipitation.
-
Common Ion Effect: In solutions containing chloride ions (e.g., phosphate-buffered saline with NaCl), the solubility of the hydrochloride salt can be suppressed.[6][7] The excess chloride ions shift the dissolution equilibrium (Salt(s) ⇌ Cation+(aq) + Cl-(aq)) to the left, favoring the solid state and reducing the overall solubility.[7]
-
Temperature: Most solids, including this salt, exhibit increased solubility at higher temperatures. However, the magnitude of this effect must be determined empirically. For standard assays, a controlled ambient temperature is crucial for reproducibility.
-
Solvent Polarity: While aqueous solubility is often the primary focus, understanding solubility in organic solvents is vital for synthesis, purification, and formulation. Polar protic solvents (e.g., ethanol, methanol) are expected to be effective, while non-polar solvents (e.g., hexane, toluene) are unlikely to dissolve a charged salt.[8][9]
Solubility Profile of this compound
As of the latest literature review, specific quantitative solubility data for this compound is not broadly published. This guide therefore provides the gold-standard methodology to generate this data. Researchers are encouraged to use the following table as a template to populate with their own empirical findings.
| Solvent System | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Deionized Water | TBD | 25 | TBD | TBD | Thermodynamic |
| PBS (pH 7.4) | TBD | 25 | TBD | TBD | Thermodynamic |
| Simulated Gastric Fluid (pH 1.2) | TBD | 37 | TBD | TBD | Thermodynamic |
| DMSO | N/A | 25 | TBD | TBD | Kinetic |
| Ethanol | N/A | 25 | TBD | TBD | Thermodynamic |
TBD: To Be Determined by the experimental protocol outlined below.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium saturation point of a compound and is the most reliable value for physicochemical characterization.[3][10] The shake-flask method, though time-consuming, remains the definitive standard.[11][12]
Rationale and Causality
We choose the shake-flask method to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[3] This contrasts with kinetic solubility assays, which are faster but can overestimate solubility due to the formation of supersaturated solutions.[1][10] Using HPLC-UV for quantification provides high specificity and sensitivity, allowing for the separation of the parent compound from any potential degradants.[13]
Materials & Equipment
-
This compound (solid)
-
Calibrated analytical balance
-
HPLC-grade solvents (Water, Acetonitrile, Methanol)
-
HPLC system with UV detector
-
pH meter
-
Orbital shaker with temperature control
-
2 mL glass vials with screw caps
-
0.22 µm syringe filters (PTFE or other chemically compatible material)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Step-by-Step Procedure
-
Preparation of Standards:
-
Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Analyze these standards using the developed HPLC-UV method to generate a linear calibration curve. The R² value must be >0.995 for the curve to be considered valid.
-
-
Sample Preparation (perform in triplicate):
-
Add an excess of solid this compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~5 mg. The goal is to have visible, undissolved solid remaining at the end of the experiment.
-
Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., deionized water, PBS) to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the solubility value does not significantly change between 24 and 48 hours).
-
-
Sampling and Processing:
-
After equilibration, allow the vials to sit undisturbed for 30 minutes to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to separate the dissolved compound from any undissolved micro-particulates. Alternatively, centrifuge the vial at high speed and sample from the supernatant.
-
Perform a precise dilution of the filtrate into the HPLC mobile phase to ensure the final concentration falls within the range of the calibration curve.
-
-
Analysis and Calculation:
-
Analyze the diluted samples via HPLC-UV.
-
Using the standard curve, determine the concentration of the diluted sample.
-
Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor.
Formula:Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor
-
Conclusion
References
-
PubChem (n.d.). 7-Bromoindoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem (n.d.). 7-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem (n.d.). 6-Bromoindoline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Evotec (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Patel, K. et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
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BioDuro (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Rheolution (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Chemistry LibreTexts (2016). Factors that Affect Solubility. Retrieved from [Link]
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Malik, D. et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]
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Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
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JoVE (2020). Factors Affecting Solubility. Retrieved from [Link]
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Parmar, V. K. et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]
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Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
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Kumar, L. et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
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University of Rochester (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Bromoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed pathway for the synthesis of 7-bromoindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic process.
Introduction: The Significance of this compound
The indoline scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position offers a strategic handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1][2] this compound provides a stable, crystalline form of the parent amine, facilitating its storage, handling, and accurate dispensing in subsequent synthetic transformations.
The Synthetic Pathway: A Three-Step Approach
The synthesis of this compound from indoline is most effectively achieved through a three-step sequence:
-
N-Protection: The indoline nitrogen is protected to prevent side reactions and to direct the subsequent bromination. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[1]
-
Regioselective Bromination: The N-protected indoline undergoes electrophilic aromatic substitution to introduce a bromine atom. The use of N-bromosuccinimide (NBS) allows for controlled monobromination.[3][4] The directing effect of the N-Boc group and the inherent reactivity of the indoline ring system favor bromination at the 7-position.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed using a strong acid, typically hydrochloric acid, which concurrently forms the desired hydrochloride salt.[5][6]
This strategic approach ensures a high-yielding and pure synthesis of the target compound.
Visualizing the Synthesis Pathway
Sources
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An In-depth Technical Guide to the Synthesis of 7-Bromoindoline Hydrochloride: Core Starting Materials and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Bromoindoline Hydrochloride
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions. This strategic placement allows for the introduction of diverse molecular complexity, making 7-bromoindoline a key intermediate in the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps and biological screening.
This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the critical transformations from commercially available starting materials. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying chemical principles and the rationale for methodological choices, ensuring a robust and reproducible synthesis.
Part 1: Synthesis of the Key Precursor: 7-Bromoindole
The most common and direct precursor to 7-bromoindoline is 7-bromoindole. Therefore, a reliable synthesis of this intermediate is the foundational step. While various methods exist for the synthesis of substituted indoles, a prevalent route for 7-bromoindole involves the decarboxylation of 7-bromoindole-2-carboxylic acid.[1]
Synthetic Pathway to 7-Bromoindole
The synthesis of 7-bromoindole can be efficiently achieved from 7-bromoindole-2-carboxylic acid. This starting material, in turn, can be synthesized via Fischer indole synthesis from a suitably substituted phenylhydrazine and pyruvate derivative.
Sources
A Comprehensive Technical Guide to the Safe Handling of 7-Bromoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
7-Bromoindoline hydrochloride is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its indoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and the known characteristics of related halogenated organic compounds.
Section 1: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a robust risk assessment can be formulated by examining data from structurally similar compounds, such as 7-Bromoindole and other brominated heterocyclic amines. The primary hazards are associated with its potential irritant and toxic properties upon exposure.
1.1 GHS Classification (Anticipated)
Based on data for analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3][4] |
1.2 Primary Routes of Exposure and Symptoms
-
Inhalation: Inhaling dust may cause respiratory tract irritation.[2][3][5]
-
Skin Contact: May be harmful if it comes in contact with skin, causing irritation.[2][5]
-
Ingestion: Harmful if swallowed and may lead to gastrointestinal irritation.[2][5]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.
2.1 Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to control dust and potential vapors.[2][6]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][6]
2.2 Personal Protective Equipment (PPE): The Essential Barrier
The following PPE should be considered mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves and a lab coat.[7] | Prevents dermal absorption and skin irritation. |
| Respiratory Protection | An N95 dust mask or a respirator with a particulate filter may be necessary for large quantities.[6][8] | Minimizes the inhalation of fine particles. |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to the safe utilization of this compound.
3.1 Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5][6]
-
Grounding: For operations that may generate static electricity, such as pouring or milling, ensure equipment is properly bonded and grounded to prevent ignition of dust clouds.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, and do not eat, drink, or smoke in the laboratory.[7]
3.2 Storage Requirements
-
Environment: Store in a cool, dry, and well-ventilated area.[5][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6] Halogenated compounds can react vigorously with these substances.
Caption: Incompatible materials and conditions for this compound.
Section 4: Experimental Workflow: Weighing and Solution Preparation
This section details a step-by-step protocol for safely weighing this compound and preparing a solution.
4.1 Protocol
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Securely close the main container of the compound.
-
-
Solution Preparation:
-
Place a suitable flask containing the desired solvent on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weigh boat with a small amount of the solvent to ensure a complete transfer.
-
Allow the mixture to stir until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth.
-
Dispose of the weigh boat and any contaminated consumables in the appropriate solid waste container.
-
Wash hands thoroughly after completing the procedure.
-
Caption: A typical workflow for safely handling a hazardous solid chemical.
Section 5: Emergency Procedures
Prompt and correct response to an emergency is critical to mitigating harm.
5.1 First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
5.2 Accidental Release Measures
For a small spill:
-
Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Place the material into a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Caption: Decision tree for responding to a chemical spill.
Section 6: Disposal Considerations
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Waste Disposal: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[4] Do not dispose of it in the regular trash or down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of according to institutional guidelines.
Conclusion
This compound is a valuable research chemical that can be handled safely with the proper precautions. By understanding its potential hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment.
References
-
PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Chemwatch. (n.d.). MSDS 39507-7. Sdfine. Retrieved from [Link]
-
PubChem. 7-Bromoindole. Retrieved from [Link]
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The Strategic Application of 7-Bromoindoline Derivatives in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Indoline Scaffold and the Strategic Importance of the 7-Bromo Substituent
The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its rigid bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom at the 7-position of the indoline ring creates a versatile synthetic handle, significantly expanding the accessible chemical space for drug discovery.[1] This strategic bromination allows for a variety of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[1] These reactions enable the introduction of diverse aryl, heteroaryl, and alkynyl moieties, facilitating the generation of large and structurally diverse compound libraries for high-throughput screening and lead optimization.
This technical guide provides an in-depth exploration of the applications of 7-bromoindoline derivatives in medicinal chemistry, with a focus on their emerging roles in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the synthetic strategies employed to access these valuable intermediates, analyze their structure-activity relationships (SAR), and present detailed protocols for their synthesis and biological evaluation.
I. Anticancer Applications: Targeting Key Oncogenic Pathways
The development of novel anticancer agents remains a paramount challenge in modern medicine. 7-Bromoindoline derivatives have emerged as a promising class of compounds in this arena, primarily through their utility as precursors to potent enzyme inhibitors, particularly kinase inhibitors.
A. Kinase Inhibition: A Dominant Strategy
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold, a bioisostere of indoline, is frequently found in kinase inhibitors due to its ability to mimic the adenine core of ATP, the natural substrate for kinases.[2] The synthesis of such inhibitors often involves 7-bromoindoline or 7-bromoindole as a key starting material.
A notable example, while being a 5-bromo-7-azaindolin-2-one derivative, provides a strong rationale for the exploration of 7-bromoindoline analogs. In a study, these derivatives, featuring a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrated potent and broad-spectrum antitumor activity. The most active compound, 23p , exhibited significantly greater potency than the approved drug Sunitinib against several cancer cell lines.[3]
Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [3]
| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | Skov-3 IC₅₀ (µM) |
| 23p | 2.357 | 3.012 | 2.891 |
| Sunitinib | 31.594 | 49.036 | 38.742 |
The structure-activity relationship (SAR) studies of kinase inhibitors often reveal the importance of specific substitutions on the indoline ring. The 7-position, in particular, can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties.
Experimental Protocol 1: Synthesis of a 7-Bromoindoline-based Kinase Inhibitor Precursor (Aryl-Substituted 7-Bromoindole)
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of diverse 7-bromoindoline derivatives.[1]
Materials:
-
7-Bromoindole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add 7-bromoindole (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aryl-substituted 7-bromoindole.
B. Mechanism of Action: Beyond Kinase Inhibition
While kinase inhibition is a primary mechanism, the anticancer effects of indoline derivatives are not limited to this pathway. Some derivatives have been shown to induce apoptosis and cell cycle arrest through various other mechanisms. For instance, certain indole derivatives can act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell death.
Diagram 1: General Synthetic Utility of 7-Bromoindoline
Caption: Synthetic pathways from 7-bromoindoline.
II. Neuroprotective Applications: A Frontier of Exploration
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. The development of small molecules that can cross the blood-brain barrier and modulate key pathological processes is a major focus of current research. While direct evidence for 7-bromoindoline derivatives in treating these conditions is still emerging, the broader class of indole derivatives has shown considerable promise as neuroprotective agents.[4][5]
The neuroprotective effects of indole-based compounds are often attributed to their antioxidant properties and their ability to interfere with the aggregation of misfolded proteins, such as amyloid-beta.[5] The 7-bromo substituent can be leveraged to introduce functionalities that enhance these properties or to target specific enzymes involved in neurodegeneration, such as monoamine oxidase-B (MAO-B) or glycogen synthase kinase 3-beta (GSK-3β). The antioxidant action of 7-nitroindazole, a related compound, in a model of Parkinson's disease highlights the potential for substituted indoles and indolines in neuroprotection.[6]
Experimental Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes a common method to assess the cytoprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
7-Bromoindoline derivative (test compound)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 7-bromoindoline derivative for 1 hour.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (excluding the control group) and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
III. Antimicrobial Applications: Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a grave threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Bromoindole derivatives have been identified as having promising antimicrobial and antibiotic-enhancing properties.[7] For instance, certain 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic activity against Gram-positive bacteria and the ability to potentiate the effects of existing antibiotics against resistant Gram-negative bacteria.[7] The mechanism of action for some of these compounds involves rapid membrane permeabilization and depolarization.[7]
While specific data for 7-bromoindoline derivatives is limited, the established activity of other bromoindole isomers suggests that this is a fruitful area for further investigation. The 7-bromo position can be functionalized to modulate the lipophilicity and electronic properties of the molecule, which are crucial for antimicrobial activity.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Antimicrobial Compounds
| Compound Class | Organism | MIC (µg/mL) |
| Fluoroquinolones | Escherichia coli | 0.015 - 16 |
| Aminoglycosides | Pseudomonas aeruginosa | 0.5 - 8 |
| Glycopeptides | Staphylococcus aureus | 0.5 - 2 |
Note: This table provides a general reference for MIC values of common antibiotic classes and is not specific to 7-bromoindoline derivatives, for which specific MIC data is not yet widely available in the public domain.[8][9][10][11]
Diagram 2: Workflow for Antimicrobial Drug Discovery
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A Senior Application Scientist’s Guide to 7-Bromoindoline Hydrochloride in Modern Heterocyclic Synthesis
Abstract
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Strategic functionalization of this nucleus is paramount for modulating biological activity and physicochemical properties. 7-Bromoindoline hydrochloride has emerged as a cornerstone building block in this endeavor. The bromine atom at the C7 position serves as a versatile and reactive handle for a host of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the role and applications of this compound, offering field-proven insights into its reactivity, detailed experimental protocols, and its strategic implementation in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the C7 Position
The indoline ring system, a saturated analog of indole, is a recurring feature in a multitude of biologically active compounds.[1] Its three-dimensional structure and hydrogen bonding capabilities often play a crucial role in its interaction with biological targets. Consequently, the ability to selectively introduce substituents at specific positions on the indoline core is a central challenge in medicinal chemistry and drug development.
While electrophilic substitution on N-acylindolines typically directs incoming groups to the C5 position, achieving functionalization at the C7 position is synthetically more challenging, often requiring multi-step directed syntheses.[2][3] This is where this compound presents itself as an invaluable starting material. It provides a pre-installed, reactive functional group at the desired C7 position, bypassing the need for complex, and often low-yielding, regioselectivity-controlled reactions. The hydrochloride salt form enhances the compound's stability and simplifies handling, making it a robust and reliable reagent for both small-scale discovery and large-scale manufacturing campaigns.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for successful and reproducible experimentation. 7-Bromoindoline, as the free base, is an amine and can be susceptible to aerial oxidation. The hydrochloride salt provides enhanced stability for storage. For most organic reactions, particularly those employing organometallic catalysts, the free base is required and can be generated in situ through the addition of a suitable base or via a preliminary extraction.
| Property | Data | Source(s) |
| Chemical Name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | [4] |
| CAS Number | 1187931-96-9 (for hydrochloride salt) | [5] |
| Molecular Formula | C₈H₈BrN · HCl (or C₈H₉BrClN) | [4][6] |
| Molecular Weight | 234.52 g/mol | [6] |
| Appearance | Typically an off-white to light brown solid | [7] |
| Parent Compound (Free Base) | 7-Bromoindoline (CAS: 62813-85-8) | [8] |
| Free Base Mol. Weight | 198.06 g/mol | [8] |
Handling Considerations:
-
Storage: Store in a cool, dry, well-ventilated area, away from light and oxidizing agents.
-
Safety: Causes skin and serious eye irritation. May cause respiratory irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9]
-
Basification: Prior to reactions sensitive to acid or requiring a free N-H group for coordination (e.g., some directed metalations), the hydrochloride salt must be neutralized. This is typically achieved by partitioning the salt between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous basic solution (e.g., NaHCO₃, K₂CO₃), followed by separation and drying of the organic layer.
The Synthetic Utility: A Hub for Molecular Diversification
The synthetic power of this compound lies almost entirely in the reactivity of the C-Br bond. This aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds in modern organic synthesis.[7]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions provide a modular and highly efficient approach to introduce diverse functionalities at the C7 position with broad functional group tolerance.[10] The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yield and purity.
Caption: Key Palladium-Catalyzed Reactions of 7-Bromoindoline.
-
Suzuki-Miyaura Coupling: This is arguably the most widely used method for installing new aryl or heteroaryl groups. The reaction of 7-bromoindole derivatives with various boronic acids proceeds efficiently to furnish C7-arylated products.[11][12] The choice of a suitable phosphine ligand (e.g., Xantphos, SPhos) is often crucial for achieving high yields.[13]
-
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[14] This reaction is instrumental in synthesizing precursors for further transformations or for creating rigid molecular linkers.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction allows for the coupling of 7-bromoindoles with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles.[13] This provides direct access to compounds with significant pharmacological potential.
-
Heck Coupling: This reaction facilitates the coupling of 7-bromoindoline with alkenes, providing a route to 7-alkenylindolines, which can be further functionalized.[10]
The Catalytic Cycle: A Mechanistic Glimpse
Understanding the mechanism of these transformations is key to troubleshooting and optimization. The Suzuki-Miyaura coupling provides a representative example of the catalytic cycle that underpins many of these palladium-mediated reactions.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the C-Br bond of 7-bromoindoline. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). Finally, reductive elimination occurs, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols: From Theory to Practice
A self-validating protocol is the cornerstone of reproducible science. Below is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 7-arylindoline derivative from 7-bromoindoline.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Workflow Diagram:
Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).[13]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should be purged with an inert gas for at least 15-20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 7-bromoindoline is fully consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylindoline product.
Application in Drug Discovery: A Case Study
The indole and indoline cores are central to many therapeutic agents. The ability to functionalize the C7 position is critical for developing new drug candidates. For instance, derivatives of 7-substituted indoles have been investigated for their potential as kinase inhibitors in oncology, and their antivirulence properties against antibiotic-resistant bacteria.[15][] The synthesis of many bis- and tris-indole alkaloids, which exhibit potent biological activities, often relies on the strategic cross-coupling of bromoindole precursors.[17] While a specific clinical drug based on 7-bromoindoline is not highlighted, the synthetic routes to numerous research compounds leverage the exact chemistry described herein, underscoring its importance in the drug discovery pipeline.[15][18]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and modular synthesis of complex heterocyclic compounds. Its primary role as a versatile substrate for palladium-catalyzed cross-coupling reactions allows researchers to rapidly generate libraries of novel 7-substituted indolines for evaluation in drug discovery and materials science. The stability afforded by the hydrochloride salt, combined with the predictable reactivity of the C-Br bond, establishes it as an indispensable building block in the modern synthetic chemist's arsenal.
References
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Gall, W. G., Astill, B. D., & Boekelheide, V. (1955). SYNTHESES OF 7-SUBSTITUTED INDOLINE DERIVATIVES. ACS Publications. [Link]
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Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. [Link]
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Ghorai, S., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]
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Iwao, M., & Kuraishi, T. (2003). Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde. Semantic Scholar. [Link]
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Gall, W. G., Astill, B. D., & Boekelheide, V. (1955). SYNTHESES OF 7-SUBSTITUTED INDOLINE DERIVATIVES. The Journal of Organic Chemistry. [Link]
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Tallarita, R., et al. (2022). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. NIH/PMC. [Link]
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Messaoudi, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH/PMC. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11665590, 7-Bromoindoline. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-7 Functionalized Indolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic framework provides a valuable template for interacting with biological targets. The strategic functionalization of this scaffold is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Functionalization at the C-7 position of the indoline ring is a particularly powerful strategy for generating novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds at this position.[1][2] This palladium-catalyzed reaction is renowned for its remarkable reliability, mild reaction conditions, and exceptional tolerance of a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules.[2]
This guide provides a comprehensive overview of the Suzuki-Miyaura reaction as applied to 7-bromoindoline hydrochloride, moving beyond a simple recitation of steps to explain the critical chemical principles and strategic decisions that underpin a successful coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromoindoline, forming a Pd(II) intermediate.[4][6]
-
Transmetalation : The organic moiety from the boron reagent is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base.[3]
-
Reductive Elimination : The two organic groups on the palladium complex couple to form the new C-C bond of the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Critical Parameters and Strategic Choices for 7-Bromoindoline Coupling
The success of the Suzuki coupling hinges on the judicious selection of several key components. For a substrate like this compound, specific considerations are paramount.
The Substrate: this compound
A critical, and often overlooked, aspect of this specific substrate is its formulation as a hydrochloride salt. The indoline nitrogen is protonated, rendering it unreactive in its salt form and potentially interfering with the catalyst. Therefore, the reaction requires at least two equivalents of base : one to neutralize the HCl and a second to participate in the catalytic cycle.
Palladium Catalyst and Ligand Selection
The "engine" of the reaction is the palladium catalyst, supported by a ligand that modulates its stability and reactivity.
-
Palladium Precursors : Common choices include Pd(PPh₃)₄, which is a stable, pre-formed Pd(0) complex, and Pd(OAc)₂ or Pd₂(dba)₃, which are Pd(II) or Pd(0) sources that require a ligand to form the active catalyst in situ.
-
Ligands : Phosphine ligands are crucial. They donate electron density to the palladium, facilitating the initial oxidative addition step, while their steric bulk promotes the final reductive elimination.[3] For heteroaromatic substrates, bulky, electron-rich phosphines are often preferred.
| Catalyst System | Type | Common Use Case |
| Pd(PPh₃)₄ | Pre-formed Pd(0) | General purpose, reliable for many aryl bromides. |
| Pd(dppf)Cl₂ | Pre-formed Pd(II) | Robust, excellent for challenging couplings and heteroaryl substrates.[7] |
| Pd(OAc)₂ + SPhos | In situ Pd(0) | Highly active system for difficult substrates, including aryl chlorides.[7] |
| Pd₂(dba)₃ + P(t-Bu)₃ | In situ Pd(0) | Very active for electron-rich and sterically hindered aryl bromides.[8] |
The Boron Reagent: Acid vs. Ester
The choice of the organoboron coupling partner is critical for success.
-
Boronic Acids (Ar-B(OH)₂) : These are the most common reagents due to their high reactivity and atom economy.[9] However, they can be unstable, prone to decomposition or "protodeboronation" (hydrolysis where the boron group is replaced by a hydrogen atom), especially under heating.[6][9]
-
Boronic Esters (e.g., Pinacol Esters) : These are significantly more stable to storage and purification than their corresponding acids.[2] They act as a "slow-release" form of the boronic acid under the basic reaction conditions, which can be advantageous for sensitive substrates or to minimize side reactions.[10]
The Indispensable Role of the Base
The base is not merely an acid scavenger; it is a mechanistic activator. Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻.[8][11][12] This negatively charged species is essential for the transmetalation step to proceed efficiently.[13]
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents.
-
Strength and Solubility : A base that is sufficiently strong and soluble in the reaction medium is required to ensure efficient formation of the boronate.
Solvent System Selection
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents : Ethers like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are standard choices.[6]
-
The Role of Water : Often, a small amount of water is added as a co-solvent. This is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.[6][10] A typical ratio might be 5:1 or 10:1 organic solvent to water.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Equipment
-
Reactants : this compound, Arylboronic acid (1.2 equiv), Base (e.g., Cs₂CO₃, 3.0 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Solvents : Anhydrous 1,4-Dioxane, Degassed Water.
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stir bar, heating mantle with temperature control, inert gas line (Argon or Nitrogen), TLC plates or LC-MS for monitoring.
Caption: General workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of Argon, add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to achieve a concentration of ~0.1 M with respect to the 7-bromoindoline.
-
Degassing : Sparge the resulting suspension with Argon gas for 10-15 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition : While maintaining a positive Argon pressure, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) to the flask.
-
Heating : Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under Argon) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
Workup and Purification
-
Cooling : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Filtration : Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing : Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure 7-arylindoline product.
Data Presentation: Illustrative Reaction Optimization
The following table presents representative data for the coupling of 7-bromoindoline with phenylboronic acid, demonstrating how changing parameters can influence the outcome.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 90 | 6 | 95 |
| 4 | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 6 | 92 |
Data are illustrative and intended for comparison purposes.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing novel C-7 arylated indoline derivatives. A successful outcome is predicated on a rational understanding of the reaction mechanism and the specific roles of each component. Key considerations include the use of sufficient base to both neutralize the substrate salt and activate the boronic acid, the selection of an appropriate palladium catalyst and ligand system, and the use of a suitable degassed solvent system. The protocol detailed herein provides a reliable foundation for researchers to explore the vast chemical space accessible through this powerful transformation.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
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Application Notes & Protocols: Buchwald-Hartwig Amination of 7-Bromoindoline Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 7-bromoindoline hydrochloride, a critical transformation for the synthesis of 7-aminoindoline derivatives. These derivatives are significant scaffolds in medicinal chemistry and drug discovery.[1] This guide delves into the mechanistic intricacies of the reaction, offers a detailed, step-by-step protocol, and provides insights into troubleshooting and optimization. The content is structured to empower researchers with the foundational knowledge and practical expertise required to successfully implement this powerful cross-coupling reaction.
Introduction: The Significance of 7-Aminoindolines and the Buchwald-Hartwig Approach
The 7-aminoindoline core is a privileged structural motif found in a wide array of biologically active molecules.[1] Its synthesis is a key step in the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a premier method for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods that often suffer from limited substrate scope and harsh reaction conditions.[2][3] This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides, such as 7-bromoindoline, providing a powerful tool for medicinal chemists.[2][4][5]
However, the application of this methodology to nitrogen-containing heterocycles like this compound presents unique challenges. These substrates can coordinate with the palladium catalyst, potentially leading to catalyst deactivation and reduced reaction efficiency.[6][7] Furthermore, the hydrochloride salt form of the starting material necessitates careful consideration of the base used in the reaction. This guide will address these specific challenges and provide a robust protocol for achieving high-yielding amination of this important substrate.
Mechanism and Key Experimental Considerations
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][4]
The Catalytic Cycle
The generally accepted mechanism involves the following key steps:[2][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (7-bromoindoline), forming a Pd(II) intermediate.[8][9][10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[8][9]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 7-aminoindoline product and regenerating the active Pd(0) catalyst.[8][9][10]
dot digraph "Buchwald-Hartwig Amination Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Pd(0)L_n\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative Addition\n(7-Bromoindoline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Amine Coordination\n+ Deprotonation (Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Pd(II)-Amido Complex", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7-Aminoindoline Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B [label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" "]; F -> A [label="Regeneration"]; F -> G [label="Product Release"]; } caption="Catalytic cycle of the Buchwald-Hartwig amination."
Rationale for Experimental Choices
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key components:
-
Palladium Precatalyst: While various palladium sources can be used, pre-formed palladium precatalysts, such as those from the Buchwald or Hartwig groups, are often preferred for their stability and ease of handling.[11] These precatalysts readily form the active Pd(0) species in situ.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination, leading to higher reaction efficiency.[2][11] For heterocyclic substrates, ligands like BrettPhos have shown particular efficacy.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and neutralize the hydrochloride salt of the starting material.[8] Sodium tert-butoxide (NaOtBu) is a commonly used base in these reactions. However, the choice of base can be influenced by the solvent system.[12][13][14] Anionic bases are generally preferred in nonpolar solvents.[12][13][14]
-
Solvent: The solvent plays a crucial role in catalyst stability and reaction kinetics.[15][16][17][18] Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically employed.[8][19] The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[15][16][17][18]
-
Amine Coupling Partner: The nature of the amine will influence the reaction conditions. Primary and secondary aliphatic and aromatic amines are generally suitable coupling partners.[5]
Detailed Experimental Protocol
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amine coupling partners.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Amine | Coupling partner |
| Palladium precatalyst (e.g., BrettPhos Pd G3) | Catalyst |
| BrettPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene | Solvent |
| Schlenk tube or microwave vial | Reaction vessel |
| Magnetic stirrer and hotplate | Agitation and heating |
| Inert atmosphere (Argon or Nitrogen) | To prevent catalyst oxidation |
| Standard glassware for workup | Extraction and purification |
| Silica gel | for column chromatography |
| NMR Spectrometer, Mass Spectrometer | for product characterization |
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; A [label="Charge Schlenk tube with\n7-bromoindoline HCl,\npalladium precatalyst, ligand,\nand NaOtBu.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Evacuate and backfill\nwith inert gas (3x).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; C [label="Add anhydrous toluene\nand the amine coupling partner.", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Heat the reaction mixture\n(e.g., 80-110 °C) with stirring.", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Monitor reaction progress\nby TLC or LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FFFFFF"; F [label="Cool to room temperature\nand quench with water.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Extract with an organic solvent\n(e.g., ethyl acetate).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Dry the organic layer,\nconcentrate, and purify by\ncolumn chromatography.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
A -> B; B -> C; C -> D; D -> E; E -> F [label="Upon completion"]; F -> G; G -> H; } caption="Experimental workflow for the Buchwald-Hartwig amination."
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.2 times the mol% of Pd), and sodium tert-butoxide (2.0-2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene and the desired amine (1.1-1.5 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 7-aminoindoline derivative.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh, high-quality reagents. |
| Insufficient base | Increase the equivalents of base to neutralize the HCl salt and facilitate deprotonation. | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Inappropriate ligand | Screen different phosphine ligands known to be effective for heterocyclic substrates. | |
| Formation of side products | Catalyst decomposition | Lower the reaction temperature; consider a different palladium precatalyst/ligand combination. |
| Hydrodehalogenation | Ensure a strictly inert atmosphere; use a less sterically hindered base. | |
| Poor reproducibility | Inconsistent reagent quality | Use freshly distilled solvents and high-purity reagents. |
| Variations in reaction setup | Standardize the procedure for setting up the reaction under an inert atmosphere. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 7-aminoindoline derivatives from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can achieve high yields of the desired products. This guide provides the necessary foundational knowledge and practical steps to successfully implement this important transformation in a research and development setting.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 18, 2026, from [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020).
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961-11969.
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961-11969.
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved January 18, 2026, from [Link]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 532-535.
-
Synthesis of 7-aminoindole. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2017). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]
-
Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 416-435.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews. Retrieved January 18, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2022). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 18, 2026, from [Link]
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4464-4467.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed - NIH. Retrieved January 18, 2026, from [Link]
-
Synthesis of a 7-aminomethylindole and related bis-indole derivatives. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Request PDF. Retrieved January 18, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). York Research Database. Retrieved January 18, 2026, from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromoindoline Hydrochloride
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to introduce diverse substituents at various positions on the indoline ring is crucial for modulating the biological activity and material properties of these compounds. 7-Bromoindoline hydrochloride serves as a versatile and readily available building block for the synthesis of a wide array of 7-substituted indolines. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-7 position of the indoline nucleus with high efficiency and functional group tolerance.
This comprehensive guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors. The protocols herein are designed to be robust starting points, offering insights into reaction optimization and addressing the specific challenges associated with this substrate.
Key Considerations for Cross-Coupling with this compound
The use of 7-bromoindoline as its hydrochloride salt presents a unique set of considerations that must be addressed to ensure successful cross-coupling.
The Role of the Hydrochloride Salt: The indoline nitrogen is protonated in the hydrochloride salt, rendering it non-nucleophilic and protecting it from participating in side reactions. However, this acidic proton must be neutralized in situ for the palladium-catalyzed cross-coupling reaction to proceed efficiently. The choice and stoichiometry of the base are therefore critical parameters that require careful optimization.
Base Selection and Stoichiometry: A sufficient amount of base is required to both neutralize the hydrochloride salt and facilitate the catalytic cycle. Typically, at least one equivalent of base is needed for the neutralization, with additional equivalents required for the cross-coupling reaction itself. The choice of base depends on the specific coupling reaction and the tolerance of the substrates to basic conditions. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine, diisopropylethylamine). For reactions requiring stronger bases, alkoxides such as sodium tert-butoxide (NaOtBu) are often employed.[1]
Catalyst and Ligand Selection: The reactivity of the C-Br bond at the 7-position of the indoline ring is influenced by the electron-rich nature of the bicyclic system. The selection of an appropriate palladium precatalyst and ligand is crucial for achieving high catalytic activity and preventing catalyst deactivation.[2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have demonstrated broad utility in the cross-coupling of challenging aryl halides and are excellent starting points for optimization.[1][2] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines in many cross-coupling reactions.[3]
Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds.[4] It involves the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5][6]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 3.0-4.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), ensure the mixture is thoroughly degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | High |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3.5) | Toluene | 110 | 16 | Good |
| PdCl₂(dppf) (5) | - | K₂CO₃ (4) | DMF/H₂O | 90 | 24 | Moderate |
Note: Yields are qualitative and will vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[8][9][10] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool for the synthesis of arylamines.[11]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the arylamine product.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with primary or secondary amines. The choice of ligand and base is crucial and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., a Buchwald precatalyst like G3 or G4, 1-3 mol%) or Pd₂(dba)₃
-
Phosphine ligand (e.g., BrettPhos, RuPhos, 2-6 mol%)
-
Strong base (e.g., NaOtBu, LHMDS, 3.0-4.0 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a dry Schlenk flask or reaction vial, add this compound, the palladium precatalyst, the phosphine ligand, and the strong base.
-
Seal the vessel and remove it from the glovebox.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Table 2: Recommended Catalyst/Ligand Combinations for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Base | Typical Conditions |
| Primary Aliphatic | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene or Dioxane, 80-110 °C |
| Secondary Aliphatic | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene or Dioxane, 80-110 °C |
| Primary Aryl | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane, 100-120 °C |
| Secondary Aryl | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane, 100-120 °C |
Heck Reaction: Vinylation of 7-Bromoindoline
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13][14] This reaction is a powerful method for the synthesis of substituted alkenes.[15]
Mechanism of the Heck Reaction
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and regenerate the palladium catalyst.[14]
Detailed Protocol for the Heck Reaction of this compound
This protocol outlines a general procedure for the Heck reaction of this compound with alkenes such as styrenes or acrylates.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 3.0-4.0 equiv)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is a highly efficient method for the synthesis of substituted alkynes.[19]
Mechanism of the Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[18]
Detailed Protocol for the Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Et₃N, DIPEA, 3.0-5.0 equiv)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings offer robust starting points for the synthesis of a diverse range of 7-substituted indolines. Careful consideration of the unique challenges posed by the hydrochloride salt, particularly in the selection and stoichiometry of the base, is paramount for achieving high yields and reaction efficiency. The continued development of novel palladium precatalysts and ligand systems will undoubtedly further expand the scope and utility of these transformations, enabling the synthesis of increasingly complex and valuable indoline derivatives for applications in drug discovery and materials science.[20][21][22][23]
References
- Shaughnessy, K. H. (2015). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Inorganics, 3(3), 348-378.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). New Palladium Precatalysts For Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
- Gürtler, C., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
- Marion, N., & Nolan, S. P. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organic Letters, 13(14), 3746–3749.
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Singh, U. P., & Singh, R. P. (2014). Electron rich, bulky ligands used in cross-coupling reactions. RSC Advances, 4(94), 52049-52080.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Marion, N., & Nolan, S. P. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Accounts of Chemical Research, 41(11), 1440–1449.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- El-Faham, A., & El-Faham, A. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
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Singh, G. N. (2023). How can I neutralize aminehydrochlorides?. ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151–5169.
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391.
- Cazin, C. S. (2018). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 21(8), 756-764.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Anitha, A. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. ResearchGate. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
- Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Syntheses, 91, 1-13.
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009–3066.
- Carrow, B. P., & Hartwig, J. F. (2014). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 136(45), 15829–15832.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Corbet, J. P., & Mignani, G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 816.
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Reddy, T. J., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[22][23]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Dihydro-β-carbolines. The Journal of Organic Chemistry, 86(2), 1645–1658.
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13.
-
Driver, T. G., et al. (2015). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[20][21]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 80(15), 7565–7577.
- European Patent Office. (1994).
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Reddit. (2023). Hydrochloride salt of amine. [Link]
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- Reddy, C. R., et al. (2012). Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction. Tetrahedron Letters, 53(40), 5397-5400.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Ikawa, T., & Akai, Y. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Organic Letters, 14(22), 5644–5647.
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reaction conditions for 7-Bromoindoline hydrochloride Sonogashira coupling
Application Note: Sonogashira Coupling of 7-Bromoindoline Hydrochloride
A Senior Application Scientist's Guide to Reaction Conditions and Protocol Optimization
For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold is a cornerstone of pharmacologically active molecules. Its functionalization is key to tuning biological activity. The Sonogashira cross-coupling reaction offers a powerful method for installing alkynyl moieties, creating a C(sp²)-C(sp) bond that serves as a versatile handle for further elaboration or as a critical component of the final molecular architecture.[1]
This guide provides an in-depth analysis and detailed protocols for the Sonogashira coupling of a common yet challenging substrate: this compound. We will explore the mechanistic underpinnings, address the specific challenges posed by the substrate, and present field-proven protocols to ensure reliable and high-yielding transformations.
The Mechanistic Heart of the Matter: Why Every Component Counts
The Sonogashira reaction is a testament to the power of cooperative catalysis, traditionally employing both palladium and copper to achieve its transformation under mild conditions.[2][3] Understanding the role of each component is not merely academic; it is the foundation for rational troubleshooting and optimization.
The reaction proceeds via two interconnected catalytic cycles:
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with an active Pd(0) species which undergoes oxidative addition into the aryl-bromide bond of the 7-bromoindoline.[4]
-
The Copper Cycle: This cycle's main purpose is to activate the terminal alkyne. A copper(I) salt (typically CuI) coordinates to the alkyne, increasing the acidity of its terminal proton and facilitating deprotonation by the base to form a highly reactive copper acetylide intermediate.[1]
The cycles intersect at the transmetalation step, where the acetylide group is transferred from copper to the palladium complex. The final step is reductive elimination , which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Fig 1: The dual Pd/Cu catalytic cycle in Sonogashira coupling.
Key Challenges with this compound
-
The Hydrochloride Salt: The indoline nitrogen is protonated. This necessitates the use of at least one extra equivalent of base to neutralize the salt and liberate the free indoline before it can participate as a substrate. Failure to account for this will stall the reaction, as the base will be consumed non-productively, preventing the crucial deprotonation of the alkyne.
-
Electron-Rich Heterocycle: Indolines are electron-rich aromatic systems. While this generally favors oxidative addition compared to highly electron-deficient systems, it can also make the starting material and product sensitive to acidic conditions or strong oxidants.
-
Glaser Homocoupling: A primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a diyne. This is particularly problematic in the presence of oxygen and is promoted by the copper co-catalyst.[5] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification.
Optimizing Reaction Parameters: A Data-Driven Approach
Selecting the right combination of catalyst, base, and solvent is critical for success. The following table summarizes common parameters and provides a rationale for their selection, forming a strong starting point for optimization.
| Parameter | Recommended Reagents | Molar % / Equiv. | Rationale & Causality |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[5] | 1-5 mol% | Pd(PPh₃)₄ starts as Pd(0). PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by an amine or phosphine ligand.[2] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol% | Essential for the classic mechanism to activate the alkyne.[1] Must be high purity as oxidation to Cu(II) can hinder the reaction. |
| Ligand | PPh₃ (often part of catalyst) | - | Triphenylphosphine is a standard, robust ligand. For more challenging couplings, bulky, electron-rich phosphines like P(tBu)₃ can improve catalytic activity.[6] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA) | 2.5 - 4.0 equiv. | Must be sufficient to neutralize the HCl salt (1 equiv.), the HBr byproduct (1 equiv.), and deprotonate the alkyne. An amine base is often used as the solvent or co-solvent.[2] |
| Solvent | DMF, THF, Acetonitrile, or neat amine | - | A polar aprotic solvent is typically used to ensure solubility of all components. Running the reaction in neat Et₃N can also be effective.[2] |
| Temperature | Room Temp to 80 °C | - | Aryl bromides are less reactive than iodides and often require heating to achieve a reasonable reaction rate.[7] Start at a moderate temperature (e.g., 50-60 °C) and increase if needed. |
Experimental Protocols
The following protocols provide a validated starting point for both traditional and modern Sonogashira couplings of this compound.
Fig 2: General experimental workflow for Sonogashira coupling.
Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is a robust, general-purpose method suitable for a wide range of alkynes.
Materials & Reagents:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)
-
Triethylamine [Et₃N] (3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent catalyst decomposition and alkyne homocoupling.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed DMF via syringe, followed by the triethylamine and the terminal alkyne.
-
Reaction: Immerse the flask in a preheated oil bath at 60 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 7-alkynylindoline product.
Protocol 2: Copper-Free Sonogashira Coupling
This modern protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant issue.[8] It often utilizes more advanced, bulky phosphine ligands to facilitate the reaction without the copper co-catalyst.[9][10]
Materials & Reagents:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine [P(tBu)₃] (0.06 mmol, 6 mol%) or a similar bulky, electron-rich phosphine.
-
Diisopropylethylamine [DIPEA] (4.0 mmol, 4.0 equiv.)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand.
-
Catalyst Formation: Add the anhydrous, degassed THF and stir for 10-15 minutes at room temperature to allow for the formation of the active Pd(0)L₂ complex.
-
Reagent Addition: To this solution, add the this compound, followed by DIPEA and the terminal alkyne.
-
Reaction: Heat the reaction mixture to 50 °C. The use of more active catalyst systems often allows for lower reaction temperatures.
-
Monitoring & Workup: Follow steps 5-8 from Protocol 1. The workup procedure is identical.
Troubleshooting Guide: A Self-Validating System
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Pd black formation).[7]2. Insufficient Base.3. Poor quality reagents (e.g., oxidized CuI).[7] | 1. Ensure rigorous degassing; use fresh, high-purity solvents and reagents. Consider a more stable precatalyst.2. Recalculate base equivalents; ensure at least 2.5-3.0 equivalents are used to account for the HCl salt and HBr byproduct.3. Use a fresh bottle of CuI (should be off-white/tan, not green/brown). |
| Significant Homocoupling | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Improve degassing technique (freeze-pump-thaw is most effective).2. Switch to the copper-free protocol. Reduce reaction temperature. |
| Multiple Unidentified Spots on TLC | 1. Substrate or product decomposition.2. Side reactions from functional groups on the alkyne. | 1. Lower the reaction temperature. Reduce reaction time once the starting material is consumed.2. If the alkyne has a sensitive functional group (e.g., a free alcohol), consider protecting it (e.g., as a TMS or TBS ether) before the coupling. |
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Sonogashira coupling - Wikipedia. (2024). Wikipedia. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Center for Biotechnology Information. [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023). MDPI. [Link]
-
Sonogashira coupling reaction | Organometallic name reaction. (2024). YouTube. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Center for Biotechnology Information. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. [Link]
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Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). ACS Publications. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry. [Link]
-
A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2008). ResearchGate. [Link]
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Application Note: Strategic Synthesis of Novel Indoline-Based Fluorescent Probes via Palladium-Catalyzed Cross-Coupling of 7-Bromoindoline Hydrochloride
Abstract
This guide provides a comprehensive framework for the synthesis of novel fluorescent probes utilizing 7-Bromoindoline hydrochloride as a versatile starting material. The core synthetic strategy revolves around the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction, which enables the precise installation of diverse aryl and heteroaryl moieties at the C7-position of the indoline scaffold. We delve into the underlying principles of fluorescent probe design, focusing on the Donor-π-Acceptor (D-π-A) architecture to create molecules with tailored photophysical properties, such as solvatochromism. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for N-protection, palladium-catalyzed C-C bond formation, purification, and full-scale photophysical characterization. The methodologies are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Indoline Scaffold as a Privileged Fluorophore
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling real-time visualization of cellular processes and quantification of specific analytes with high sensitivity.[1] The indole scaffold and its reduced form, indoline, are considered "privileged structures" in medicinal chemistry and materials science due to their prevalence in bioactive natural products and their inherent photophysical properties.[2][3] Indoline derivatives, in particular, can serve as robust core structures for fluorophores, exhibiting well-defined electronic transitions and environmental sensitivity.[2][4]
This compound serves as an ideal starting point for building custom fluorescent probes. The bromine atom at the 7-position is not merely a substituent; it is a strategic reactive handle for functionalization.[5][6] This allows for the construction of sophisticated molecular architectures through powerful synthetic methods, most notably palladium-catalyzed cross-coupling reactions.[3][7]
A key principle in modern fluorophore design is the creation of Donor-π-Acceptor (D-π-A) systems.[8] In these molecules, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. This arrangement often results in a significant intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties such as large Stokes shifts, high quantum yields, and sensitivity to the local environment (solvatochromism).[4][8] By strategically coupling an electron-rich N-protected 7-bromoindoline (the donor-π system) with a suitable electron-deficient aryl boronic acid (the acceptor), we can systematically generate a library of novel D-π-A probes.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[7] Its popularity stems from its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[9][10]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-protected 7-bromoindoline, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.[10]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are ejected from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection
-
N-Protection: The indoline nitrogen is a nucleophile and can interfere with the catalytic cycle. Protecting it, typically as a tert-butyloxycarbonyl (Boc) carbamate, is essential. This step enhances solubility in organic solvents and prevents unwanted side reactions.
-
Palladium Pre-catalyst & Ligand: A combination like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., tricyclohexylphosphine, PCy₃) is often effective. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Arylboronic Acid: This is the modular component. By choosing arylboronic acids with different electronic properties (e.g., a 4-cyanophenylboronic acid as an acceptor or a 4-methoxyphenylboronic acid as a donor), the photophysical characteristics of the final probe can be systematically tuned.
-
Base and Solvent: A base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] A solvent system like dioxane/water provides a medium where both the organic and inorganic reagents have sufficient solubility.
Detailed Experimental Protocols
The overall workflow involves three key stages: precursor preparation, the core coupling reaction, and final characterization.
Caption: General experimental workflow for probe synthesis.
Protocol 1: N-Protection of this compound
-
Objective: To protect the indoline nitrogen to prevent side reactions during the Suzuki coupling.
-
Rationale: The Boc group is stable under the basic conditions of the Suzuki reaction but can be easily removed later with acid if required.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the flask in an ice bath (0 °C).
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and deprotonate the indoline nitrogen. Stir for 15 minutes.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-7-bromoindoline as a pure solid.
-
Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Suzuki-Miyaura Coupling
-
Objective: To form the C-C bond between the indoline core and the desired aryl group.
-
Rationale: This protocol provides robust conditions applicable to a wide range of arylboronic acids.[5][7]
Materials:
-
N-Boc-7-bromoindoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 eq)
-
Tricyclohexylphosphine (PCy₃, 0.04 - 0.10 eq) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Celite
Procedure:
-
In a Schlenk tube or round-bottom flask equipped with a condenser, combine N-Boc-7-bromoindoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting bromoindoline (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-Boc-7-aryl-indoline probe.
-
Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Photophysical Characterization
-
Objective: To determine the key optical properties of the newly synthesized fluorescent probe.
-
Rationale: This validation step confirms the successful creation of a functional fluorophore and quantifies its performance.[12]
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified probe in a spectroscopic grade solvent like DMSO or acetonitrile.
-
Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) in the solvent(s) of interest. For solvatochromic studies, prepare solutions in a range of solvents with varying polarity (e.g., hexane, toluene, DCM, acetonitrile, ethanol, water).[4]
-
UV-Vis Absorption: Record the absorbance spectrum to determine the maximum absorption wavelength (λ_abs_max).
-
Fluorescence Spectroscopy:
-
Record the excitation spectrum by scanning excitation wavelengths while monitoring at an estimated emission maximum.
-
Record the emission spectrum by exciting the sample at its λ_abs_max and scanning the emission wavelengths. This will determine the maximum emission wavelength (λ_em_max).
-
-
Data Analysis:
-
Stokes Shift: Calculate the difference between λ_em_max and λ_abs_max (in nm). A larger Stokes shift is generally desirable.
-
Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Data Presentation and Expected Results
The synthetic protocols described are versatile. Below are hypothetical results for the coupling of N-Boc-7-bromoindoline with different arylboronic acids to construct D-π-A probes.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid Partner | Acceptor/Donor Nature | Typical Yield |
| 1 | 4-Methoxyphenylboronic acid | Electron Donating | 85-95% |
| 2 | Phenylboronic acid | Neutral | 80-90% |
| 3 | 4-Cyanophenylboronic acid | Electron Accepting | 75-85% |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Strong Electron Accepting | 65-80% |
Table 2: Expected Photophysical Properties in Dichloromethane
| Probe from Entry | λ_abs_max (nm) | λ_em_max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Expected Solvatochromism |
| 1 | ~310 | ~360 | ~50 | ~0.30 | Low |
| 2 | ~315 | ~375 | ~60 | ~0.45 | Moderate |
| 3 | ~330 | ~450 | ~120 | ~0.60 | High (Positive) |
| 4 | ~345 | ~490 | ~145 | ~0.55 | High (Positive) |
Note: These values are illustrative. Actual results will depend on the precise molecular structure and solvent environment.
Caption: Donor-π-Acceptor (D-π-A) architecture of the synthesized probes.
Conclusion
This application note details a robust and modular synthetic strategy for the development of novel fluorescent probes from this compound. By leveraging the precision of the Suzuki-Miyaura cross-coupling reaction, researchers can readily access a wide array of 7-aryl-indoline derivatives. The D-π-A design principle provides a rational approach to tuning the photophysical properties of these probes, opening avenues for the creation of sophisticated sensors for bioimaging, diagnostics, and materials science. The provided protocols are intended to serve as a validated starting point for exploration and innovation in the field of fluorescent probe development.
References
-
Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate. [Link]
-
Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Royal Society of Chemistry. [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]
-
Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Royal Society of Chemistry. [Link]
-
Rationally Designed Solvatochromic Fluorescent Indoline Derivatives for Probing Mitochondrial Environment. PubMed. [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health (NIH). [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]
-
Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]
-
Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Royal Society of Chemistry. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 4. Rationally Designed Solvatochromic Fluorescent Indoline Derivatives for Probing Mitochondrial Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 7-Bromoindoline Hydrochloride in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are among the most important targets for modern drug discovery.[2] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] This guide focuses on a key derivative, 7-bromoindoline hydrochloride, a versatile and powerful building block for the synthesis of novel kinase inhibitors. The non-planar, three-dimensional nature of the indoline core offers distinct stereochemical advantages over the flat indole ring system, while the bromine atom at the 7-position serves as a crucial synthetic handle for diversification. This document provides an in-depth exploration of the strategic advantages of this reagent, detailed protocols for its use in cornerstone synthetic reactions, and a practical example of its application in building a representative kinase inhibitor scaffold.
The Strategic Value of the 7-Bromoindoline Scaffold
The rational design of kinase inhibitors often involves creating molecules that can effectively occupy the ATP-binding pocket and form key interactions, particularly with the hinge region.[4][5] The choice of the core scaffold is therefore paramount. This compound offers a unique combination of features that make it an exceptionally valuable starting material for library synthesis and lead optimization.
The Indoline Core: A Three-Dimensional Advantage
Unlike the aromatic and planar indole ring, the indoline core contains a saturated five-membered ring. This introduces a sp³-hybridized carbon framework, providing a defined three-dimensional geometry. This non-planar structure can enable more specific and favorable interactions within the complex topography of a kinase's active site, potentially leading to enhanced potency and selectivity compared to flat aromatic systems.
The C7-Bromine: A Versatile Handle for Diversification
The bromine atom at the 7-position is the key to the scaffold's versatility. It is an ideal functional group for participating in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of various aryl, heteroaryl, and alkyl substituents. This diversification is critical for exploring the structure-activity relationship (SAR) of a potential drug candidate, enabling chemists to fine-tune properties such as target binding, selectivity, and metabolic stability.
The Hydrochloride Salt: Practicality and Handling
The indoline structure contains a secondary amine, which can be prone to oxidation and degradation. 7-Bromoindoline is typically supplied as a hydrochloride salt, which protonates the amine. This enhances the compound's bench-top stability, improves its solubility in certain solvent systems, and makes it a free-flowing, weighable solid, simplifying handling in a laboratory setting.[6] Prior to reaction, the free base is typically generated in situ or through a simple basic workup.
Core Synthetic Methodologies: Building Complexity
The true power of this compound is realized through modern cross-coupling chemistry. Two of the most important transformations for building kinase inhibitors from this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[8][9] In the context of 7-bromoindoline, this reaction is used to attach various aryl or heteroaryl rings at the 7-position. These appended rings can be designed to occupy hydrophobic pockets or form additional hydrogen bonds within the kinase active site. The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an equally powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This reaction is particularly crucial in kinase inhibitor synthesis for two main reasons:
-
N-Arylation of the Indoline Core: It can be used to attach an aryl or heteroaryl group directly to the nitrogen of the indoline ring, creating a scaffold with substitution at both the N1 and C7 positions.
-
Synthesis of Hinge-Binding Motifs: Many kinase inhibitors utilize an amino-heterocycle (like an aminopyrimidine or aminopyridine) to form critical hydrogen bonds with the kinase hinge region. The Buchwald-Hartwig reaction is a primary method for constructing these C-N linkages.[7]
Experimental Protocols
The following protocols are generalized procedures based on established methods for similar substrates and provide a robust starting point for synthesis.[9][10][12] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
General Protocol: Suzuki-Miyaura Coupling at the C7-Position
This protocol describes the coupling of 7-bromoindoline with a generic arylboronic acid.
Sources
- 1. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Bromoindoline | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 7-Bromoindoline Hydrochloride as a Versatile Precursor for Neuropharmacological Agents
Authored by: A Senior Application Scientist
Introduction: The Privileged Indoline Scaffold in Neuroscience
The indoline scaffold has long been recognized as a "privileged core" in medicinal chemistry, providing a rigid, bicyclic framework for designing potent and selective ligands that interact with a multitude of biological targets.[1] Its structural features have been instrumental in the development of bioactive molecules for oncology, inflammatory diseases, and critically, neurodegenerative disorders.[1][2][3] Indole and indoline derivatives form the basis of over 40 FDA-approved drugs and are key components in compounds designed to combat conditions like Alzheimer's, Parkinson's, and epilepsy by modulating pathways involved in neuronal function and survival.[1][4]
Within this valuable class of compounds, 7-Bromoindoline hydrochloride serves as a uniquely powerful and versatile starting material for drug discovery campaigns. The bromine atom at the 7-position is not merely a substituent; it is a strategic functional handle, enabling chemists to introduce a wide array of molecular complexity through modern synthetic methodologies. This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and the scientific rationale for using this compound to construct novel neuropharmacological agents.
Physicochemical Properties and Safe Handling
A thorough understanding of the starting material's properties and safety requirements is the foundation of any successful synthesis. 7-Bromoindoline is the free base, while the hydrochloride salt is often supplied for its improved stability and handling characteristics.
Table 1: Physicochemical Data
| Property | 7-Bromoindoline | This compound |
| Appearance | White to off-white crystal powder[5] | Data not specified, typically a solid |
| Molecular Formula | C₈H₈BrN[6] | C₈H₉BrClN |
| Molecular Weight | 198.06 g/mol [5] | 234.52 g/mol |
| CAS Number | 62813-85-8[6] | Not available for this specific salt |
| Melting Point | 41-44 °C[7] | Data not specified |
| Solubility | Low water solubility[8] | Generally higher solubility in polar solvents |
Critical Safety and Handling Protocols
7-Bromoindoline and its salts are classified as hazardous chemicals. Strict adherence to safety protocols is mandatory.
-
Hazard Identification : Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE) : Always use this compound within a certified chemical fume hood. Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), a lab coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[9][10]
-
Handling : Avoid dust formation.[9] Do not get in eyes, on skin, or on clothing. Do not breathe dust, vapor, mist, or gas.[11] Ensure eyewash stations and safety showers are in close proximity to the workstation.[9]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11] For sensitive reactions, it may be beneficial to handle and store the material under an inert atmosphere (e.g., nitrogen or argon).[11]
-
First Aid :
-
If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10]
-
If on Skin : Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8][10]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]
-
If Swallowed : Rinse mouth and seek immediate medical attention.[8]
-
Core Synthetic Strategies: Unleashing the Potential of the 7-Bromo Group
The true utility of 7-Bromoindoline lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—bonds that are fundamental to the structure of most neuropharmacological drugs.[12]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is arguably the most powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[13] In the context of neuroscience drug discovery, this is critical for building molecules that target protein kinases, a class of enzymes deeply implicated in neuro-inflammation and degenerative processes.[14]
Causality : The reaction's value stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters, allowing for rapid exploration of structure-activity relationships (SAR).[13]
Sources
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- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-bromoindole suppliers USA [americanchemicalsuppliers.com]
- 6. 7-Bromoindoline | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromoindole Derivatives
Abstract
7-Bromoindole and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] The strategic placement of a bromine atom at the 7-position of the indole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the scale-up synthesis of 7-bromoindole, addressing critical aspects from reaction mechanism and protocol optimization to process safety and purification. It is intended for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to pilot or industrial-scale production.
Introduction: The Significance of 7-Bromoindoles
The indole nucleus is a ubiquitous heterocyclic system present in numerous natural products and bioactive molecules.[1] The introduction of a bromine atom at the C7 position provides a strategic point for diversification, enabling the construction of complex molecular architectures through reactions like Suzuki-Miyaura, Sonogashira, and Stille couplings.[1] This versatility makes 7-bromoindole a highly sought-after intermediate in the pharmaceutical industry for the development of new therapeutic agents.[1][3] Transitioning the synthesis of these valuable compounds from the bench to a larger scale, however, presents unique challenges that necessitate a thorough understanding of the underlying chemistry and process parameters.[4][5]
Mechanistic Considerations for Synthesis
Several synthetic routes to 7-bromoindoles have been reported, each with its own advantages and limitations. A common and effective method involves the treatment of o-bromonitrobenzenes with vinyl Grignard reagents.[6] This approach leverages the directing effect of the ortho-bromine atom to facilitate the desired cyclization.[6] Another prominent method is the Sandmeyer reaction, which allows for the synthesis of aryl halides from aryl diazonium salts using copper salts as catalysts.[7][8] This reaction is a powerful tool for introducing bromine onto the aromatic ring and proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][9]
The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the introduction of various functional groups, including halogens.[7][10] The process begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt.[9][11]
The key steps in the Sandmeyer bromination are:
-
Diazotization: An aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11]
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[9]
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired aryl bromide and regenerating the copper(I) catalyst.[9]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole synthesis [organic-chemistry.org]
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- 8. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of 7-Bromoindoline Hydrochloride
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Bromoindoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this substrate. The indoline scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often a critical step in drug discovery pipelines.
The Suzuki-Miyaura reaction of this compound presents a distinct set of challenges stemming from its electron-rich nature and the presence of an acidic N-H proton, further complicated by its formulation as a hydrochloride salt. These factors can lead to catalyst inhibition, low yields, and problematic side reactions.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve higher yields and more reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki-Miyaura coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the this compound starting material. What are the first things I should investigate?
A1: Failure to achieve conversion is a common but solvable issue. A systematic check of the reaction parameters is the most effective approach.
-
Inadequate Base: This is the most probable cause. This compound requires a sufficient amount of base to first neutralize the HCl salt and liberate the free indoline before it can participate in the catalytic cycle. Furthermore, the base is required to activate the boronic acid for transmetalation.[3][4]
-
Recommendation: Ensure you are using at least 3.0 equivalents of base. For a typical reaction, 1.0 equivalent is consumed by the HCl salt, and 2.0 equivalents are then available for the reaction mechanism. Weak bases like NaHCO₃ are generally insufficient.[5] Consider strong inorganic bases like K₃PO₄ or Cs₂CO₃.
-
-
Catalyst Inactivity or Deactivation: The active Pd(0) species is susceptible to oxidation.[6]
-
Recommendation:
-
Ensure Inert Atmosphere: Rigorously degas your solvent(s) (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[6][7] Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[6][8]
-
Use a Modern Pre-catalyst: While Pd(PPh₃)₄ is a classic choice, it can be inconsistent. Modern, air-stable Pd(II) pre-catalysts, such as Buchwald's G3 or G4 palladacycles (e.g., XPhos Pd G3), are designed for rapid, clean activation to Pd(0) and often provide superior results for challenging heterocyclic substrates.[6][9][10]
-
-
-
Poor Solvent Choice: The solvent system must effectively dissolve both the organic substrates and the inorganic base to facilitate the reaction.[11]
-
Recommendation: Biphasic solvent systems are highly effective. A mixture of 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) is a standard starting point.[3][7][11] The aqueous phase is crucial for dissolving bases like K₃PO₄ and promoting the formation of the active boronate species.[11]
-
Troubleshooting Workflow for Low Conversion
Below is a logical decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Q2: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?
A2: Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) is a frequent issue, particularly with electron-rich or heteroaromatic boronic acids.[6][12]
-
Use a Boronic Ester: The most effective strategy is to switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (-Bpin).[12][13] Pinacol esters are significantly more robust against protodeboronation and often exhibit a longer shelf-life.[13][14][15] While they can be slightly less reactive, this is often overcome by slightly higher temperatures or longer reaction times.[13]
-
Employ Anhydrous Conditions: Aqueous media can facilitate protodeboronation. Running the reaction under anhydrous conditions can suppress this pathway.
-
Recommendation: Use a base like potassium phosphate (K₃PO₄) that has been finely ground and dried, with an anhydrous solvent like toluene or dioxane.[5]
-
-
Use a Milder Base: While a strong base is needed, excessively harsh conditions can promote this side reaction. Potassium fluoride (KF) is known to activate the boronic acid while being less prone to causing protodeboronation, though it may require higher temperatures.[4]
Q3: My purification is difficult due to co-eluting byproducts. What are they and how can I remove them?
A3: The primary culprits are typically unreacted starting material and homocoupled byproducts.
-
Unreacted 7-Bromoindoline: If the reaction has not gone to completion, the product and starting material can have very similar polarities, making chromatographic separation challenging.[16]
-
Recommendation: The best solution is to optimize the reaction to drive it to full conversion. If separation is unavoidable, try alternative chromatography solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) or consider reverse-phase chromatography.[16]
-
-
Boronic Acid Homocoupling (Biaryl byproduct): This arises from the coupling of two boronic acid molecules, often promoted by the presence of oxygen.
-
Recommendation: Rigorous degassing is the best preventative measure. To remove the byproduct during workup, a wash with a mild aqueous base can sometimes help by converting any remaining boronic acid species into their more water-soluble boronate salts.
-
Frequently Asked Questions (FAQs)
Q4: Which catalyst system is generally most effective for coupling with this compound?
A4: For electron-rich, N-H containing heterocyclic substrates like 7-Bromoindoline, modern catalyst systems are highly recommended over traditional ones. The key is to use a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition step and subsequent reductive elimination.[9][17][18]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent starting points.[5][9] They are known to facilitate couplings of sterically hindered and electron-rich partners.
-
Recommended Pre-catalysts: Using these ligands in the form of well-defined, air-stable palladacycle pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G4) ensures accurate ligand:palladium ratios and reliable activation, leading to more reproducible results.[10]
Q5: Should I use a boronic acid or a boronic acid pinacol ester (Bpin)?
A5: The choice depends on a trade-off between reactivity and stability.[13] For many applications, the enhanced stability of pinacol esters makes them the superior choice.
| Feature | Boronic Acid (-B(OH)₂) | Boronic Acid Pinacol Ester (-Bpin) |
| Reactivity | Generally more reactive, may lead to faster reaction times.[13] | Less reactive, may require slightly higher temperatures or longer times.[12] |
| Stability | Prone to degradation via protodeboronation and oxidation.[12][13] | Highly stable, often crystalline solids with a long shelf-life.[13][14][15] |
| Handling | Can be difficult to purify and handle; may exist as amorphous solids. | Easier to purify via standard silica gel chromatography and handle.[12][15] |
| Common Issues | Can form trimeric boroxine anhydrides upon storage. | Can be more expensive upfront.[13] |
| Best For... | Rapid, small-scale syntheses where the acid is known to be stable. | Large-scale reactions, multi-step syntheses, and with sensitive substrates.[13] |
Q6: What is the mechanistic role of the base and water in this reaction?
A6: The base and any water present play multiple, crucial roles throughout the catalytic cycle.
-
Neutralization: As previously mentioned, the base first neutralizes the hydrochloride salt of the starting material.
-
Boronate Formation: The base reacts with the boronic acid (or ester, following hydrolysis) to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻). This activation is essential for the subsequent transmetalation step.[3][4]
-
Ligand Exchange: The base can facilitate the exchange of the halide on the palladium(II) intermediate for a hydroxo or alkoxo ligand, which is believed to accelerate the rate of transmetalation.[3]
-
Solubility: In biphasic systems, water serves to dissolve the inorganic base, making it available at the organic-aqueous interface where the reaction occurs.[11][19]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing which step may be failing.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[20][21]
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid pinacol ester. Note: Optimization for each specific coupling partner is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes. Using a syringe, add the degassed solvent to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously to ensure effective mixing of the two phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
References
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Gere, M., et al. (2025). Suzuki–Miyaura (hetero-)
- Thomas, A. A., et al. (2018).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. [Link]
- Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. Benchchem.
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12893. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Reddit discussion on choosing reaction conditions for Suzuki coupling. r/Chempros on Reddit.
-
Suzuki reaction. Wikipedia. [Link]
-
Reddy, K. S., et al. (2011). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 8963–8969. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Reddit discussion on Suzuki purification problems. r/OrganicChemistry on Reddit.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Reddit discussion on low yield in Suzuki reactions. r/Chempros on Reddit.
- Reddit discussion on struggling with a Suzuki reaction. r/Chempros on Reddit.
- Common Byproducts in Suzuki Coupling. YouTube.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Buchwald-Hartwig Amination of Bromoindolines
Welcome to the technical support center for the Buchwald-Hartwig amination of bromoindolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-N bond-forming reaction on the indoline scaffold. As a heterocyclic substrate, indoline presents unique challenges that can lead to frustrating side reactions and low yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice rooted in mechanistic understanding. We will explore the "why" behind common failures and offer validated strategies to get your reaction back on track.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering a lot of starting bromoindoline. What's the first thing I should check?
A: The first step is to rigorously evaluate your reaction setup for oxygen and water contamination. The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and all reagents are anhydrous. Secondly, assess your catalyst system. For challenging substrates like bromoindolines, using a pre-formed palladacycle precatalyst (e.g., a G3 or G4 precatalyst) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] These precatalysts provide a more consistent and rapid generation of the active LPd(0) species upon exposure to the base.[1]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my indoline minus bromine (hydrodehalogenation). Why is this happening?
A: Hydrodehalogenation is one of the most common side reactions in Buchwald-Hartwig aminations.[3] It can occur via two primary pathways:
-
β-Hydride Elimination: An unproductive side reaction where the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination. This is more common with amines that have β-hydrogens.[4]
-
Pd-Hydride Formation: Palladium hydride species can form in situ and react with your bromoindoline to produce the dehalogenated product. This can be exacerbated by certain bases or impurities.[5]
To mitigate this, the key is to select a ligand that promotes rapid reductive elimination, which will outcompete these side pathways. Bulky, electron-rich biarylmonophosphine ligands are specifically designed for this purpose.[3][6]
Q3: Can I use a strong base like sodium tert-butoxide (NaOt-Bu) for my bromoindoline coupling?
A: While NaOt-Bu often provides the fastest reaction rates, it can be problematic for base-sensitive substrates, including many functionalized indolines.[1][7] The indoline N-H proton is acidic, and strong bases can also promote decomposition of the heterocyclic ring, especially at elevated temperatures.[8] This decomposition can generate species that poison the palladium catalyst.[8] We strongly recommend screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or specialized bases like sodium trimethylsilanolate (NaOTMS), which have shown excellent efficacy in coupling base-sensitive heterocycles.[1][8]
Q4: My bromoindoline has other functional groups (e.g., an ester, a nitro group). What precautions should I take?
A: Functional group compatibility is paramount. Strong alkoxide bases like NaOt-Bu are incompatible with functionalities like esters or nitro groups.[7] In these cases, using weaker bases such as K₂CO₃ or K₃PO₄ is essential, even if it requires slightly higher catalyst loadings or longer reaction times.[7] For substrates with multiple potential nucleophilic sites (e.g., an amino alcohol), chemoselectivity can be an issue. While Buchwald-Hartwig conditions generally favor N-arylation over O-arylation, this is not always guaranteed.[4] Careful selection of the catalyst system and base is crucial for achieving the desired selectivity.[9]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Low Yield with Hydrodehalogenation as the Major Byproduct
-
Symptoms: GC/MS or LC/MS analysis shows a major peak corresponding to the mass of the starting bromoindoline minus Br, alongside unreacted starting material and minimal desired product.
-
Root Cause Analysis: The rate of reductive elimination is slow compared to the rate of hydrodehalogenation pathways. This is typically a ligand issue. The chosen ligand is not sterically bulky or electron-donating enough to facilitate the final C-N bond-forming step efficiently.
-
Troubleshooting Workflow:
Caption: Troubleshooting hydrodehalogenation.
Problem 2: Reaction Stalls, Complex Mixture of Byproducts Observed
-
Symptoms: The reaction starts but stalls after partial conversion. TLC or LC/MS shows a complex mixture of unidentified products, and a dark, tar-like reaction mixture.
-
Root Cause Analysis: This often points to substrate or catalyst decomposition. Bromoindolines, especially those with electron-withdrawing groups or unprotected N-H, can be sensitive to the reaction conditions. The combination of a strong base and high temperature can lead to ring-opening or other decomposition pathways.[8] The resulting byproducts can then act as catalyst poisons.
-
Solution Strategy: The key is to moderate the reaction conditions.
| Parameter | Standard Condition (Problematic) | Recommended Change | Rationale |
| Base | NaOt-Bu | K₃PO₄, Cs₂CO₃, or NaOTMS | Reduces substrate decomposition and potential for catalyst poisoning by base-sensitive functional groups.[1][8] |
| Temperature | 100-110 °C | 80 °C (or even lower) | Minimizes thermal decomposition pathways for sensitive substrates. |
| Catalyst | Pd(OAc)₂ / Ligand | GPhos-Pd-G3 or other palladacycle | Pre-catalysts can resist deactivation better than in situ generated catalysts, especially with coordinating heterocycles.[8] |
| Indoline N-H | Unprotected | Protect with Boc or Cbz group | If the N-H proton is suspected to be problematic (e.g., causing aggregation or side reactions), protection can simplify the system. |
Problem 3: Formation of Dimeric Bromoindoline Byproduct (Homocoupling)
-
Symptoms: A significant byproduct is observed with a mass corresponding to two indoline units coupled together.
-
Root Cause Analysis: This side reaction, while less common than hydrodehalogenation, can occur under certain conditions.[10] It points to a catalytic cycle that is favoring the oxidative addition of a second bromoindoline molecule to the palladium intermediate before the amine can effectively couple.
-
Solution Strategy:
-
Increase Amine Equivalents: Ensure the amine is not the limiting reagent. Using a slight excess (1.2-1.5 equivalents) can favor the desired C-N coupling pathway.
-
Ligand Modification: Switch to a ligand known to promote faster amine coordination and subsequent reductive elimination. N-heterocyclic carbene (NHC) ligands can be very effective in these cases.[11][12]
-
Check Catalyst Purity: Poor quality palladium sources can sometimes promote homocoupling reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromoindoline
This protocol provides a robust starting point for optimization.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Bromoindoline substrate (1.0 equiv.)
-
Amine coupling partner (1.2 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (if used), any additional ligand, and the base.
-
Seal the vial with a septum cap and purge with argon for 5-10 minutes.
-
Under a positive pressure of argon, add the bromoindoline substrate and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated heating block (e.g., 80-100 °C) and stir vigorously for the specified time (monitor by TLC or LC/MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for bromoindoline amination.
References
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 7-Bromoindoline Hydrochloride Coupling Products
Introduction
The synthesis of substituted indolines is a cornerstone of medicinal chemistry and drug development, with the 7-bromoindoline scaffold serving as a versatile intermediate. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction, are frequently employed to functionalize this core. However, the purification of the resulting crude products, often obtained as hydrochloride salts, presents significant challenges. These challenges include the removal of residual palladium catalyst, inorganic salts, and various organic byproducts. This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the purification of 7-bromoindoline hydrochloride coupling products.
I. Pre-Purification Considerations: From Reaction Work-up to Crude Product
A successful purification begins with a well-executed reaction work-up. The initial state of your crude product will significantly impact the ease and efficiency of subsequent purification steps.
Initial Work-Up Strategy
The goal of the initial work-up is to remove the bulk of inorganic salts and the palladium catalyst. A typical aqueous work-up for a coupling reaction involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[1] However, the basic nature of the indoline nitrogen and the potential for the product to be a hydrochloride salt require careful consideration of the pH.
Diagram: General Work-Up and Purification Workflow
Sources
Technical Support Center: Optimizing Catalyst Loading for 7-Bromoindoline Hydrochloride Reactions
Welcome, researchers, to our dedicated technical support center focused on the nuances of optimizing catalyst loading for reactions involving 7-bromoindoline hydrochloride. This guide is designed to be a practical resource for scientists and professionals in drug development, providing field-proven insights and troubleshooting strategies to enhance your experimental success. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst loading and reaction optimization for this compound.
Q1: What are the primary considerations when selecting a catalyst system for a cross-coupling reaction with this compound?
A1: The selection of an appropriate catalyst system is paramount for a successful cross-coupling reaction. For this compound, which is an electron-rich heterocyclic halide, palladium-based catalysts are the most common choice.[1][2] Key considerations include:
-
Palladium Precursor: The choice of palladium precursor is critical for generating the active Pd(0) species.[3] While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern precatalysts like the Buchwald G3 palladacycles often provide more reliable and efficient catalyst generation.[3]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich substrates like 7-bromoindoline, bulky, electron-rich phosphine ligands such as Xantphos, SPhos, and XPhos have shown success in similar systems.[2] The choice of ligand directly influences the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: The base plays a crucial role in the catalytic cycle, often participating in the regeneration of the active catalyst. The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be screened.[2]
-
Solvent: The solvent must be appropriate for the chosen catalyst system and substrates, ensuring adequate solubility and stability. Common solvents for palladium-catalyzed cross-coupling reactions include toluene, dioxane, and THF.[1][2]
Q2: My reaction with this compound shows low to no product yield. What are the initial troubleshooting steps?
A2: Low or no product yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.[4]
-
Verify Reagent Integrity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.[4]
-
Confirm Catalyst Activity: The palladium source and ligand are critical. If using a Pd(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system.[3][4]
-
Maintain an Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Check Reaction Temperature: Sub-optimal temperatures can lead to slow or stalled reactions. Ensure your reaction is being heated to the appropriate temperature.[3]
Q3: How does catalyst loading impact the reaction outcome, and what is a typical starting range for this compound reactions?
A3: Catalyst loading is a critical parameter that affects reaction kinetics, yield, and cost-effectiveness.[5]
-
Too Low: Insufficient catalyst can lead to incomplete conversion and low yields.
-
Too High: While it may increase the reaction rate, excessive catalyst loading is wasteful, can lead to the formation of side products, and complicates purification.[6][7]
For initial screening with this compound, a palladium catalyst loading of 1-5 mol % is a reasonable starting point.[6] The ligand-to-metal ratio is also important, with a slight excess of ligand (e.g., 1.1-1.5 equivalents relative to palladium) often improving catalyst stability.[3]
Q4: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A4: Side product formation can arise from various factors. To improve selectivity:
-
Optimize Ligand: The steric and electronic properties of the ligand can be tuned to favor the desired reaction pathway. Screening a panel of ligands is often a fruitful endeavor.[8]
-
Adjust Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired transformation.
-
Modify Catalyst Loading: In some cases, higher catalyst loadings can lead to more side reactions.[7] Experiment with reducing the catalyst concentration.
-
Change the Base: The choice of base can influence the selectivity of the reaction. A weaker or stronger base may be beneficial depending on the specific side reactions occurring.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for this compound reactions.
Issue 1: Inconsistent Reaction Results and Poor Reproducibility
Poor reproducibility can be a frustrating challenge. The following factors are critical for achieving consistent results:[9]
-
Reagent Purity: The purity of all reagents, including the this compound, coupling partner, palladium source, ligand, base, and solvent, is paramount. Small impurities can have a significant impact on the reaction.
-
Inert Atmosphere: The rigorous exclusion of oxygen and moisture is crucial. Ensure your Schlenk line or glovebox techniques are robust. The method of solvent degassing can also affect reproducibility.
-
Stirring Rate: In heterogeneous reaction mixtures (e.g., with an insoluble base), the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.
-
Order of Addition: The order in which reagents are added can sometimes influence the formation of the active catalyst. It is good practice to be consistent with the order of addition.
-
Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential for reproducibility.
Issue 2: Reaction Stalls Before Completion
If your reaction starts but does not proceed to completion, consider the following:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities, thermal instability, or reaction with the substrate or product.
-
Solution: Try a more robust ligand or a different palladium precatalyst. Adding a second portion of the catalyst midway through the reaction can also be attempted.
-
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst.
-
Solution: If possible, try to remove the product from the reaction mixture as it is formed. This is often not practical in batch reactions but can be achieved in flow chemistry setups.
-
-
Insufficient Base: The base may be consumed during the reaction.
-
Solution: Ensure you are using a sufficient excess of the base.
-
Data Presentation: Catalyst Loading Optimization
The following table provides a general guideline for optimizing catalyst loading in a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Catalyst Loading (mol %) | Ligand:Pd Ratio | Expected Outcome | Troubleshooting Considerations |
| 5.0 | 1.2:1 | High conversion, but potential for side products and higher cost. | If side products are observed, consider lowering the loading. |
| 2.0 | 1.2:1 | Good starting point for balancing yield and cost. | If the reaction is slow or stalls, consider a slightly higher loading. |
| 1.0 | 1.2:1 | Cost-effective, but may result in lower yields or longer reaction times. | May require higher temperatures or a more active catalyst system. |
| 0.5 | 1.5:1 | Ideal for large-scale synthesis, but requires a highly active catalyst. | Very sensitive to impurities and reaction conditions. |
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a general method for screening different palladium catalysts and ligands for the coupling of this compound.
Materials:
-
This compound
-
Coupling partner (e.g., arylboronic acid, amine, etc.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalyst)
-
Ligand (e.g., Xantphos, SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tubes or reaction vials
-
Magnetic stir plate and stir bars
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq.), the coupling partner (1.2 eq.), and the base (2.0 eq.).
-
In a separate vial, pre-mix the palladium precatalyst (e.g., 2 mol %) and the ligand (e.g., 2.4 mol %).
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Place the tube in a preheated oil bath or heating block at the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[10][11][12][13]
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction Monitoring by LC-MS
Real-time monitoring of the reaction can provide valuable insights into the reaction kinetics and help identify any issues.[10][13][14]
Procedure:
-
At regular time intervals (e.g., every 30 minutes), carefully and quickly withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe under an inert atmosphere.
-
Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) that contains an internal standard.
-
Analyze the quenched sample by LC-MS to determine the relative concentrations of the starting material, product, and any major byproducts.
-
Plot the concentration of the product versus time to generate a reaction profile.
IV. Visualization of Workflows
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Catalyst Loading Optimization Workflow
This diagram outlines a typical workflow for optimizing catalyst loading.
Caption: A workflow for systematic optimization of catalyst loading.
V. References
-
Ross, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1867–1883. Retrieved from [Link]
-
Ross, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Retrieved from [Link]
-
University of Waterloo. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
-
PubMed Central. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1274–1284. Retrieved from [Link]
-
MDPI. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 11(11), 1369. Retrieved from [Link]
-
International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]
-
Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interesjournals.org [interesjournals.org]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. monomole.com [monomole.com]
- 12. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Troubleshooting Low Conversion of 7-Bromoindoline Hydrochloride
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the use of 7-Bromoindoline hydrochloride in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates in common cross-coupling reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, can be hampered by low conversion rates. This guide is designed to provide a systematic approach to identifying and resolving the root causes of these issues, ensuring the efficiency and reproducibility of your synthetic endeavors.
Troubleshooting Guide: Low Conversion Rates
Low conversion of this compound is a common hurdle that can often be overcome by a systematic review of the reaction parameters. This section provides a structured approach to diagnosing and resolving these issues.
Initial Checks: The First 48 Hours of a Failed Reaction
Before delving into extensive optimization, a few initial checks can often reveal the source of the problem.
Q1: My reaction with this compound shows little to no product formation. What are the first things I should verify?
A1: When a reaction yields minimal or no desired product, it's crucial to first rule out fundamental errors in setup and reagent quality. Here’s a checklist to guide your initial investigation:
-
Reagent Integrity:
-
This compound: Confirm the purity and stability of your starting material. While generally stable, improper storage can lead to degradation.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored under an inert atmosphere and are not expired. The use of pre-catalysts can often provide more consistent results.[1]
-
Boronic Acid/Ester (for Suzuki Coupling): Boronic acids can be prone to protodeboronation, especially under harsh basic conditions or in the presence of excess water.[2] Consider using more stable boronic esters if this is a recurring issue.
-
Amine (for Buchwald-Hartwig Amination): Verify the purity of the amine coupling partner. Impurities can sometimes interfere with the catalytic cycle.
-
-
Reaction Setup:
-
Inert Atmosphere: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were adequately degassed.
-
Temperature Control: Verify the accuracy of your heating apparatus. Inconsistent or incorrect temperatures can significantly impact reaction rates and catalyst stability.[2]
-
-
Stoichiometry: Double-check the calculations for all reagents to ensure the correct molar ratios were used.
In-Depth Troubleshooting: A Deeper Dive into Reaction Parameters
If the initial checks do not resolve the low conversion issue, a more detailed investigation into the reaction conditions is warranted.
The Impact of the Hydrochloride Salt
Q2: Could the hydrochloride salt of 7-Bromoindoline be inhibiting my reaction?
A2: Yes, the hydrochloride salt can significantly influence the reaction in several ways:
-
Basicity: The hydrochloride salt will react with the base in your reaction mixture. This means you will need to use at least one extra equivalent of base to neutralize the HCl before the catalytic cycle can proceed efficiently.
-
Solubility: this compound has limited solubility in many common organic solvents used for cross-coupling reactions, such as toluene and THF.[3] Poor solubility can lead to a heterogeneous reaction mixture and consequently, low conversion.
-
Free-basing the Indoline: To circumvent these issues, it is often advantageous to "free-base" the this compound before its use in the cross-coupling reaction. This can be achieved by partitioning the salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate), followed by extraction and drying of the organic layer.
Optimizing Reaction Conditions: A Tabular Guide
The following table provides a summary of key parameters to consider for optimization in both Suzuki-Miyaura and Buchwald-Hartwig reactions involving 7-Bromoindoline.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Key Considerations & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalysts (e.g., XPhos Pd G3)[4][5] | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., BrettPhos Pd G3)[6][7] | Pre-catalysts are often preferred for their air and moisture stability, leading to more reproducible results.[1] |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) are often effective for electron-rich heteroaryl halides.[5] | Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are generally required to promote efficient reductive elimination.[6][7] | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. |
| Base | Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8] | Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically employed.[7] | The base activates the boronic acid in Suzuki reactions and deprotonates the amine in Buchwald-Hartwig aminations.[7][8] |
| Solvent | Polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with water as a co-solvent.[2] | Aprotic solvents such as toluene, 1,4-dioxane, or THF are standard.[9] | The solvent must solubilize the reactants and facilitate the catalytic cycle. The presence of water can be beneficial in some Suzuki couplings.[2] |
| Temperature | Typically ranges from 80-110 °C.[4] | Generally between 80-120 °C.[10] | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
Common Side Reactions and Their Mitigation
Q3: I am observing byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen is a common side reaction in palladium-catalyzed couplings.[11]
-
Cause: This can be promoted by the presence of hydride sources in the reaction mixture or by certain catalyst/ligand combinations.
-
Mitigation: Ensure all reagents and solvents are pure and free of potential hydride donors. Screening different ligands may also help to suppress this side reaction.
-
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or the aryl halide is another common byproduct.
-
Cause: This is often exacerbated by the presence of oxygen.[2]
-
Mitigation: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.
-
-
Protodeboronation (Suzuki Coupling): The cleavage of the C-B bond of the boronic acid by a proton source.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of working with this compound.
Q4: What is the best way to store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Storage under an inert atmosphere is recommended for long-term stability.
Q5: I am having trouble dissolving this compound in my reaction solvent. What are my options?
A5: As mentioned earlier, the hydrochloride salt has limited solubility in many common organic solvents.[3]
-
Free-basing: Converting the hydrochloride salt to the free base will significantly improve its solubility in solvents like toluene, THF, and dioxane.
-
Solvent Screening: If free-basing is not desirable, consider screening more polar aprotic solvents like DMF or DMAc, where the hydrochloride salt may have better solubility. However, be mindful that the choice of solvent can also impact the catalytic cycle.[9]
-
Sonication: Gentle sonication can sometimes aid in the dissolution of sparingly soluble starting materials.
Q6: How can I effectively purify my final product?
A6: The purification strategy will depend on the properties of your product.
-
Column Chromatography: This is the most common method for purifying products from cross-coupling reactions. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many indoline derivatives.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an effective purification technique.
-
Acid-Base Extraction: If your product contains a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities.
Experimental Protocols
The following are general, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 7-Bromoindoline (after free-basing). These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established literature procedures for similar substrates.[12]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-bromoindoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the 7-bromoindoline.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[6][7]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-bromoindoline (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst System Addition: In a separate glovebox or under a positive pressure of inert gas, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Solvent Addition: Add degassed toluene or 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the 7-bromoindoline.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram outlines a systematic approach to troubleshooting low conversion in cross-coupling reactions of this compound.
Caption: A decision tree for troubleshooting low conversion.
General Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Simplified catalytic cycles for Suzuki and Buchwald reactions.
References
-
Reddit User Discussion. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Wikipedia contributors. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
The Net Guy. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Chemistry Stack Exchange User Discussion. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
University of Tennessee, Knoxville. Simple Graph - GraphViz Examples and Tutorial. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Reddit User Discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11665590, 7-Bromoindoline. [Link]
-
Chem-Impex. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 7-Bromoindoline Hydrochloride
Welcome to the technical support center for cross-coupling reactions involving 7-Bromoindoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this specific substrate. The presence of the indoline N-H and the hydrochloride salt form introduces unique complexities, making the choice of base a critical, non-trivial parameter for success. This document provides in-depth, field-proven insights to navigate these challenges, moving beyond simple protocols to explain the fundamental "why" behind experimental design.
Part 1: The Fundamental Role and Challenges of the Base
Before troubleshooting, it's crucial to understand the multiple roles a base plays in the cross-coupling of this compound.
-
Neutralization: The primary and most immediate role is the neutralization of the hydrochloride salt. At least one full equivalent of your chosen base will be consumed to liberate the free 7-Bromoindoline. Failure to account for this is the most common reason for reaction failure.
-
Catalyst Activation & Cycle Progression: The base is integral to the catalytic cycle itself. Its function varies depending on the reaction type:
-
Suzuki-Miyaura Coupling: The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[1]
-
Buchwald-Hartwig Amination: A strong base is required to deprotonate the amine coupling partner (or the N-H of a palladium-amine complex) to generate the active nucleophile for C-N bond formation.[2]
-
Sonogashira Coupling: An amine base is typically used to deprotonate the terminal alkyne, generating the copper(I) acetylide intermediate required for transmetalation.[3][4]
-
-
Proton Scavenging: The base neutralizes the acid (e.g., H-X) generated during the catalytic cycle, preventing catalyst deactivation and maintaining a productive reaction environment.
The selection of a base is therefore a delicate balance between ensuring sufficient basicity for the desired chemical steps without promoting unwanted side reactions or inhibiting the catalyst.[5][6]
Part 2: Troubleshooting Guide
This section addresses common issues in a problem-cause-solution format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Conversion | A1: Insufficient Base Stoichiometry | Solution: Ensure you are using at least 1.0 equivalent of base to neutralize the HCl salt in addition to the 1.5-2.5 equivalents required for the catalytic cycle. A good starting point is 3.0 equivalents total. Rationale: The initial acid-base neutralization is rapid and will consume your base before it can participate in the catalytic cycle. |
| A2: Incorrect Base Strength (pKa) | Solution: Match the base strength to the reaction. For Suzuki, start with moderate bases like K₂CO₃ or K₃PO₄. For Buchwald-Hartwig, a stronger, non-nucleophilic base like NaOtBu or LHMDS is often necessary to deprotonate the amine coupling partner.[7] Rationale: The pKa of the species being deprotonated (boronic acid, amine, alkyne) dictates the required base strength. A base that is too weak will result in a slow or stalled reaction. | |
| A3: Poor Base Solubility / Mixing | Solution: For heterogeneous inorganic bases (e.g., K₂CO₃), ensure vigorous stirring. Consider grinding the base to increase surface area or switching to a more soluble option like Cs₂CO₃.[8][9] Alternatively, explore soluble organic bases like DBU, but be aware they can sometimes inhibit the catalyst by coordinating to the metal center.[5][10] Rationale: Poor mixing of an insoluble base leads to inconsistent local pH and concentration, causing poor reproducibility and low yields.[9] | |
| Substrate or Product Decomposition | B1: Base is Too Strong | Solution: If using a strong base like NaOtBu, consider switching to a weaker inorganic base (e.g., K₃PO₄) or a soluble organic base (e.g., DBU).[11] You may need to compensate by increasing the reaction temperature. Rationale: Highly basic conditions can promote unwanted side reactions, such as hydrolysis of sensitive functional groups or decomposition of the indoline core. |
| B2: Base-Promoted Side Reactions | Solution: For Suzuki couplings, excess strong base can promote proto-deboronation of the boronic acid. For Buchwald-Hartwig, it can lead to undesired side reactions. Rationale: Carefully screen the base type and equivalents to find the optimal balance for your specific substrates. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | C1: Inappropriate Base/Solvent System | Solution: This side reaction, where the bromine is replaced by hydrogen, can sometimes be minimized by changing the base. Screen weaker bases or different cations (e.g., K⁺ vs. Cs⁺). Rationale: The base can influence the stability of palladium-hydride species, which are often implicated in hydrodehalogenation pathways. |
Part 3: Base Selection FAQ
Q1: How many equivalents of base should I use for this compound?
A: A robust starting point is 3.0 equivalents . This accounts for the initial 1.0 equivalent needed to neutralize the hydrochloride salt and provides an additional 2.0 equivalents to drive the catalytic cycle. Fine-tuning between 2.5 and 4.0 equivalents may be necessary during optimization.
Q2: Which class of base is recommended for a Suzuki-Miyaura coupling?
A: Inorganic bases are the standard and most reliable choice. Start with K₂CO₃ or K₃PO₄ . If you experience solubility or reactivity issues, Cs₂CO₃ is often more effective, though more expensive.[8][12] These bases are strong enough to form the active boronate species without being overly harsh on the indoline scaffold.[1]
Q3: For a Buchwald-Hartwig amination, K₂CO₃ isn't working. What should I try next?
A: This is expected. The Buchwald-Hartwig amination of an amine nucleophile requires a much stronger base to facilitate deprotonation. The standard choice is a strong, sterically hindered, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) .[7][13] These bases are potent enough to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[2]
Q4: I am performing a Sonogashira coupling. What is the role of the amine base?
A: In a typical Sonogashira reaction, a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves a dual purpose.[3] It acts as the base to deprotonate the terminal alkyne and also functions as a solvent or co-solvent. A copper(I) salt (e.g., CuI) is typically used as a co-catalyst to form the reactive copper acetylide.[4]
Q5: My reaction has base-sensitive functional groups. What are my options?
A: For substrates with sensitive groups like esters or nitriles, strong bases like NaOtBu can be problematic.[9]
-
Use a Weaker Base: Try milder inorganic bases like potassium phosphate (K₃PO₄) or even potassium fluoride (KF) .[1][14] You may need to increase the reaction temperature or use a more active catalyst system to achieve a reasonable reaction rate.
-
Soluble Organic Bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective under milder conditions and are often compatible with sensitive functionalities.[11]
Part 4: Data & Experimental Protocols
Table 1: Comparative Guide to Common Bases
| Base | pKa (Conjugate Acid in H₂O) | Typical Reaction | Solubility (Common Solvents) | Key Considerations |
| K₂CO₃ | 10.3[15] | Suzuki, Heck | Low in THF, Dioxane; Soluble in H₂O | Cost-effective, standard choice for Suzuki. Requires vigorous stirring.[16][17] |
| Cs₂CO₃ | 10.3 | Suzuki, Heck | Higher than K₂CO₃ in organic solvents | Often gives higher yields than other carbonates but is more expensive.[8] |
| K₃PO₄ | 12.3[15] | Suzuki, Buchwald-Hartwig | Low in THF, Dioxane | A stronger alternative to carbonates, useful for less reactive substrates or when milder conditions are needed than alkoxides. |
| NaOtBu | ~17[18] | Buchwald-Hartwig | Soluble in THF, Dioxane | Standard strong base for C-N coupling.[7] Highly moisture-sensitive and can decompose base-labile functional groups. |
| LHMDS | ~26 (in THF) | Buchwald-Hartwig | Soluble in THF, Dioxane | Very strong, non-nucleophilic base. An alternative to NaOtBu. |
| Et₃N / DIPEA | ~11 | Sonogashira | High | Typically used in excess as both base and solvent/co-solvent for Sonogashira reactions.[3] |
| DBU | ~13.5 (in MeCN)[19] | Buchwald-Hartwig, Heck | High | Soluble organic base, good for homogeneous reactions and base-sensitive substrates.[5][11] Can act as a ligand and inhibit some catalysts.[6] |
Diagram: Base Selection Workflow for 7-Bromoindoline HCl Cross-Coupling
Caption: Decision workflow for selecting a base for 7-Bromoindoline HCl cross-coupling.
Experimental Protocol: Small-Scale Parallel Screening of Bases for Suzuki-Miyaura Coupling
This protocol is designed to efficiently identify the optimal base for the coupling of this compound with a boronic acid of interest.
Materials:
-
This compound
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Array of bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, DBU), dried beforehand.
-
Array of reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Inert atmosphere (glovebox or Schlenk line).
Procedure:
-
Preparation (in a glovebox):
-
To each of four separate reaction vials, add this compound (e.g., 0.1 mmol, 1.0 equiv).
-
Add the aryl boronic acid (0.12 mmol, 1.2 equiv) to each vial.
-
Add the palladium precatalyst (0.002 mmol, 0.02 equiv) to each vial.
-
-
Base Addition:
-
To Vial 1, add K₂CO₃ (0.3 mmol, 3.0 equiv).
-
To Vial 2, add K₃PO₄ (0.3 mmol, 3.0 equiv).
-
To Vial 3, add Cs₂CO₃ (0.3 mmol, 3.0 equiv).
-
To Vial 4, add DBU (0.3 mmol, 3.0 equiv).
-
-
Reaction Setup:
-
Seal each vial with a cap containing a PTFE septum.
-
If not in a glovebox, remove the vials and purge with argon or nitrogen for 5 minutes.
-
Add the anhydrous, degassed solvent (e.g., 1.0 mL) to each vial via syringe.
-
-
Execution and Monitoring:
-
Place the array of vials in a preheated heating block (e.g., 80-100 °C).
-
Stir vigorously for a set amount of time (e.g., 12-24 hours).
-
After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and identify the most promising base.
-
-
Scale-Up:
-
Once the optimal base is identified, the reaction can be scaled up with confidence.
-
References
-
ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
University of California, Los Angeles. (n.d.). Table of Acids with Ka and pKa Values. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. uwindsor.ca [uwindsor.ca]
- 15. library.gwu.edu [library.gwu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Solvent Selection for 7-Bromoindoline Hydrochloride Reactions
Welcome to the technical support guide for reactions involving 7-Bromoindoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical choices and troubleshoot common issues related to solvent selection in their synthetic workflows. The hydrochloride salt form of 7-bromoindoline presents unique solubility and reactivity challenges that can be effectively managed with a rational approach to solvent choice.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational knowledge required before planning your experiment.
Question: What is this compound and why is its salt form important for solvent selection?
Answer: this compound is the acid salt of the parent heterocycle, 7-bromoindoline. The nitrogen atom of the indoline ring is protonated, forming an ammonium salt with chloride as the counter-ion.[1] This is a critical consideration because the salt form has drastically different physical properties than the free base. It is generally more stable and crystalline, but its solubility is highest in polar, protic solvents. Most reactions, such as N-alkylation or palladium-catalyzed cross-couplings, require the neutral, nucleophilic free base. Therefore, your experimental design must include a base to neutralize the hydrochloride, and the solvent must be able to accommodate the salt, the free base, the reagents, and the base itself.
Question: How do I classify solvents and why does it matter for my reaction?
Answer: Solvents are broadly classified based on their polarity and their ability to donate protons (proticity). Understanding this classification is key to controlling reaction mechanisms.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) are polar and can act as hydrogen bond donors due to the presence of O-H or N-H bonds.[2][3] They are excellent at dissolving salts like this compound and stabilizing charged intermediates. However, they can hinder nucleophilic reactions (like Sₙ2) by forming a solvent "cage" around the nucleophile through hydrogen bonding.[4]
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, THF) are polar but lack an acidic proton and cannot donate hydrogen bonds.[5] They are exceptional for many reactions because they can dissolve a wide range of organic molecules and salts, but they solvate cations much more effectively than anions.[5] This leaves the anionic nucleophile relatively "naked" and highly reactive, making them ideal for Sₙ2-type reactions like N-alkylation.[3][6]
-
Nonpolar Solvents: These solvents (e.g., toluene, hexane) have low polarity and are generally poor choices for reactions involving salts or polar reagents. However, they are frequently used in cross-coupling reactions where the reactants are less polar and where water needs to be excluded.[7]
Table 1: Properties of Common Laboratory Solvents
| Solvent | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) |
| Water | H₂O | Polar Protic | 100 | 80.1 |
| Ethanol | EtOH | Polar Protic | 78 | 24.5 |
| Methanol | MeOH | Polar Protic | 65 | 32.7 |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 36.7 |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 46.7 |
| Acetonitrile | MeCN | Polar Aprotic | 82 | 37.5 |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | 7.6 |
| 1,4-Dioxane | - | Polar Aprotic | 101 | 2.2 |
| Toluene | - | Nonpolar | 111 | 2.4 |
Troubleshooting Guide: Reaction-Specific Solvent Selection
This section provides detailed guidance for common transformations of 7-bromoindoline.
Scenario 1: N-Alkylation & N-Arylation Reactions
Question: I am trying to perform an N-alkylation of this compound with an alkyl halide, but the reaction is slow and the yield is very low. What is wrong?
Answer: This is a classic issue that points to three potential problems: insufficient base, poor solvent choice, or low temperature.
-
Neutralization is Key: You must first neutralize the hydrochloride salt to generate the nucleophilic free indoline. A base that is strong enough to deprotonate the indoline nitrogen (pKa ≈ 17 in DMSO) is required.[8]
-
Solvent Choice is Crucial for Sₙ2: N-alkylation is typically an Sₙ2 reaction. For this mechanism, polar aprotic solvents are strongly preferred .[9] Solvents like DMF, DMSO, or THF are ideal because they dissolve the generated indolate anion and do not hinder its nucleophilicity.[8] Using a protic solvent like ethanol could solvate and deactivate your nucleophile, drastically slowing the reaction.[4]
-
Temperature Matters: Many N-alkylation reactions require heating to overcome the activation energy.[8] Increasing the temperature from room temperature to 60-80 °C can significantly improve the reaction rate.[9]
Recommended Protocol: General N-Alkylation of 7-Bromoindoline
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Scenario 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Question: My Suzuki coupling reaction to functionalize the C7-position of 7-bromoindoline is not working. The starting material is either not consumed or I see decomposition. How can I fix this with solvent choice?
Answer: Suzuki-Miyaura couplings have a complex catalytic cycle, and solvent choice is critical for balancing the solubility of multiple components: the organic halide (your substrate), the organoboron reagent, the inorganic base, and the palladium catalyst.[10][11]
-
Solubility of the Base: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid for transmetalation.[12] These bases are inorganic salts and are often insoluble in purely organic solvents.
-
Biphasic Systems are Common: To solve the solubility issue, a mixture of a polar aprotic solvent and water is frequently used.[13] A common combination is 1,4-dioxane/water or THF/water (typically in a 3:1 to 5:1 ratio).[13] The organic solvent dissolves the substrate and catalyst, while the water dissolves the base and facilitates the key transmetalation step.
-
Avoid Reactive Solvents: Protic solvents like alcohols can sometimes interfere with the catalyst or reagents and are less commonly used unless specifically required for a particular substrate.
-
Degassing is Mandatory: Palladium(0) catalysts are sensitive to oxygen. You must thoroughly degas your solvent mixture (e.g., by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles) before adding the catalyst.
Recommended Protocol: General Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 7-bromoindoline (1.0 eq, assuming prior neutralization or using a base that achieves this in situ), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[13]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Scenario 3: Palladium-Catalyzed Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with 7-bromoindoline, but the reaction fails. What are the best solvents for this transformation?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of solvent, base, and ligand.[14] Insolubility is a primary reason for failure.[15]
-
Solvent Choice: The most common and effective solvents are aromatic hydrocarbons (toluene) and ethers (1,4-dioxane, THF) .[7][15] These solvents are relatively non-coordinating and perform well at the typical reaction temperatures of 80-110 °C.
-
Base and Solubility: This reaction often employs strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[15] These bases have limited solubility in some solvents. If the base clumps at the bottom of the flask, the reaction will be slow and inefficient. In such cases, ensure vigorous stirring. Sometimes, switching to a more soluble base like Cs₂CO₃ can be beneficial, although it may require a different catalyst system.[15]
-
Avoid Protic Solvents: Alcohols and water are generally detrimental to the Buchwald-Hartwig reaction as they can protonate the strong bases and interfere with the catalytic cycle. All reagents and solvents must be anhydrous.
Visual Workflow and Troubleshooting Guides
Solvent Selection Workflow
This diagram provides a logical path for selecting an appropriate solvent system based on your intended reaction.
Caption: A decision tree for initial solvent selection.
Troubleshooting Common Issues
This diagram outlines a logical approach to diagnosing and solving common problems encountered during these reactions.
Caption: A troubleshooting guide for common reaction failures.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]
-
Tenger Chemical. (2024, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Unacademy. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Bergman, J., Carlsson, R., & Misztal, S. (1976). The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Acta Chemica Scandinavica B, 30, 853-861.
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
- Organ, M. G., et al. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Righi, G., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(10), 2445.
- F. M. V. et al. (2014).
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Kashani, S. K., et al. (2021).
- Thien, N. D., et al. (2025).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- El-faham, A., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 8(39), 21959-21967.
- Reddy, Ch., et al. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Nuno R. C. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
- Darcel, C., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(48), 10975-10981.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11665590, 7-Bromoindoline. Retrieved from [Link].
- Fogg, P. G. T., & Gerrard, W. (Eds.). (1991). Hydrogen Halides in Non-Aqueous Solvents. Pergamon Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789819, 6-Bromoindoline hydrochloride. Retrieved from [Link].
Sources
- 1. 6-Bromoindoline hydrochloride | C8H9BrClN | CID 45789819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brofind.com [brofind.com]
- 3. What Do You Mean by Polar Protic and Polar Aprotic Solvents? What are some Examples of These? [unacademy.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Bromoindoline Hydrochloride
Welcome to the technical support guide for 7-Bromoindoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this common synthetic intermediate. Here, we move beyond simple instructions to provide a deep, mechanistic understanding of the problem and deliver field-proven, reliable solutions.
Understanding the Core Problem: The Challenge of Polarity
This compound is the salt form of 7-bromoindoline. The presence of the protonated amine (an ammonium cation) and the chloride counter-ion makes the molecule highly polar and crystalline.[1] This high polarity is the primary reason for its excellent solubility in polar solvents like water or methanol, but also the cause of its notoriously poor solubility in the less polar organic solvents—such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene—that are frequently required for organic synthesis.[1][2]
The fundamental goal in most synthetic applications is to transition from the highly polar, insoluble salt to the non-polar, soluble free amine form, which can readily participate in the desired reaction.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered in the lab.
Question 1: Why is my this compound not dissolving in my reaction solvent (e.g., DCM, THF, Ethyl Acetate)?
Answer: Your reactant is a hydrochloride salt. The strong ionic interaction between the positively charged indoline nitrogen and the chloride anion creates a stable, polar crystal lattice.[3] Non-polar or weakly polar organic solvents lack the ability to effectively solvate these ions and break down the crystal lattice, leading to insolubility. The principle of "like dissolves like" governs this behavior; polar salts require polar solvents.
Question 2: What are the recommended starting solvents for direct dissolution?
Answer: If your reaction conditions can tolerate highly polar, protic, or aprotic solvents, these are your best starting points for direct dissolution. While specific quantitative solubility data for this compound is not widely published, the general order of solvent suitability for amine hydrochloride salts is as follows[1]:
-
High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH)
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)
These solvents are effective but may be incompatible with certain reagents (e.g., organometallics) or complicate product purification.
Question 3: Can I improve solubility simply by heating the mixture?
Answer: Gentle warming can increase the rate of dissolution and improve solubility to a limited extent. However, this approach carries significant risks.[1] Excessive heating can lead to the degradation of the indoline scaffold, especially in the presence of trace impurities. This method is often unreliable for achieving the concentrations needed for a reaction and should be used with caution. Always monitor for color changes or the formation of byproducts if attempting this route.
Question 4: What is the most reliable and widely accepted method for using this compound in a non-polar organic solvent?
Answer: The most effective and standard strategy is to convert the hydrochloride salt into its corresponding free amine (7-bromoindoline) in situ.[1] The free amine is neutral, significantly less polar, and therefore much more soluble in a broad range of organic solvents. This is achieved by adding a suitable base to neutralize the hydrochloride.[1]
Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step methodologies for resolving solubility issues.
Primary Troubleshooting Workflow
This decision tree illustrates the logical flow for addressing solubility problems with this compound.
Caption: Conversion of insoluble salt to soluble free amine.
Protocol 1: In Situ Free-Basing of this compound
This is the most robust and recommended method for achieving solubility in common non-polar and weakly-polar organic solvents.
Objective: To generate a soluble solution of free 7-bromoindoline from its hydrochloride salt directly within the reaction vessel prior to adding other reagents.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., Dichloromethane, THF, Toluene)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), 1.1 - 1.2 equivalents
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the this compound (1.0 equivalent) and the chosen anhydrous organic solvent.
-
Create a Suspension: Begin vigorous stirring. You will observe a heterogeneous suspension of the solid reactant in the solvent.
-
Cooling (Optional but Recommended): Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm upon base addition.
-
Base Addition: Slowly add the tertiary amine base (e.g., TEA, 1.1 equivalents) dropwise to the stirred suspension.
-
Stir and Observe: Continue stirring the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Confirmation of Dissolution: During this time, you should observe the solid this compound reacting and dissolving. Simultaneously, a new precipitate, the triethylamine hydrochloride salt, may form. [1]7. Proceed with Reaction: The resulting mixture, which now contains the dissolved, soluble free amine, can typically be used directly in the next step of your synthesis (e.g., for acylation, alkylation, or cross-coupling reactions). The precipitated ammonium salt is often a spectator and does not interfere, though it can be filtered off if necessary.
Causality & Expertise:
-
Why use a tertiary amine like TEA or DIPEA? These bases are strong enough to deprotonate the ammonium salt but are generally non-nucleophilic, preventing them from participating in unwanted side reactions.
-
Why use a slight excess of base (1.1 eq)? This ensures the complete neutralization of the hydrochloride salt, driving the equilibrium towards the free amine.
-
Why might a precipitate (e.g., TEA·HCl) form? The newly formed ammonium salt is often less soluble in the organic solvent than the starting material and will precipitate out, which is a visual indicator that the free-basing was successful.
Protocol 2: Solubility Enhancement via Co-Solvent System
This method is an alternative for cases where an added base might be incompatible with other reagents. Its success is less predictable than free-basing.
Objective: To improve solubility by modifying the polarity of the bulk solvent.
Procedure:
-
Create a Suspension: Add the this compound to your primary, less-polar reaction solvent (e.g., Dichloromethane).
-
Add Co-Solvent: While stirring vigorously, add a polar aprotic solvent (e.g., DMF) or a polar protic solvent (e.g., Methanol) dropwise. Add only the minimal amount required to achieve dissolution.
-
Monitor Solubility: Observe the suspension. Full dissolution may not be possible, but a significant increase in the concentration of the dissolved reactant may be achieved.
-
Proceed with Caution: Be aware that the co-solvent may affect your reaction kinetics or downstream purification.
Causality & Expertise: The addition of a small amount of a highly polar solvent increases the overall dielectric constant of the solvent mixture, enhancing its ability to solvate the ionic salt. [1]This is a balancing act; too much polar solvent can render the system unsuitable for the intended reaction.
Data Summary: Solvent Properties and Suitability
The choice of solvent is critical. This table provides a guide to the properties of common organic solvents and their general suitability for dissolving the two forms of 7-bromoindoline.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Suitability for HCl Salt | Suitability for Free Amine |
| Polar Protic Solvents | ||||
| Water | 80.1 | 10.2 | High | Low |
| Methanol (MeOH) | 32.7 | 5.1 | Good | Moderate |
| Ethanol (EtOH) | 24.5 | 4.3 | Moderate | Moderate |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Good | High |
| Dimethylformamide (DMF) | 36.7 | 6.4 | Good | High |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Moderate-Low | High |
| Weakly Polar Solvents | ||||
| Dichloromethane (DCM) | 9.1 | 3.1 | Very Poor | High |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Very Poor | High |
| Ethyl Acetate (EtOAc) | 6.0 | 4.4 | Insoluble | High |
| Non-Polar Solvents | ||||
| Toluene | 2.4 | 2.4 | Insoluble | High |
| Hexane | 1.9 | 0.1 | Insoluble | High |
Data compiled from various sources.[4][5]
References
-
7-Bromoindoline. PubChem, National Institutes of Health. [Link]
-
7-Bromoindole. LookChem. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. [Link]
-
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem, National Institutes of Health. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Tactics to Improve Solubility. Royal Society of Chemistry. [Link]
-
7-Bromoindole. PubChem, National Institutes of Health. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]
-
7-Bromo-1-phenethylindoline. PubChem, National Institutes of Health. [Link]
-
Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. European Patent Office. [Link]
- Method for preparing 7-bromoisoquinoline.
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]
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Validation & Comparative
A Comparative Guide to Suzuki Coupling: 7-Bromoindoline vs. 7-Chloroindoline Reactivity
For researchers engaged in the synthesis of novel therapeutics and complex organic molecules, the indoline scaffold is a cornerstone of discovery. Its prevalence in bioactive compounds necessitates robust and predictable methods for functionalization. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a direct pathway to introduce aryl or vinyl substituents onto the indoline core.[1]
However, the choice of the halide on the indoline precursor—typically bromine or chlorine—is a critical decision point that profoundly impacts reaction design, catalyst selection, and overall efficiency. This in-depth guide provides a technical comparison of the reactivity of 7-bromoindoline and 7-chloroindoline in Suzuki coupling reactions, grounded in mechanistic principles and supported by experimental insights, to empower chemists in making informed strategic decisions.
The Decisive Step: A Mechanistic Tale of Two Halides
The efficacy of a Suzuki coupling reaction is governed by a well-understood catalytic cycle involving a Palladium catalyst.[2][3] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For aryl halides, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is almost always the rate-determining step.[2] It is here that the intrinsic chemical differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds dictate the subsequent reaction pathway.
Oxidative Addition: The Energetic Hurdle
The cleavage of the carbon-halogen bond is the energetic crux of the oxidative addition step. The reactivity trend for aryl halides in this reaction is well-established and directly correlates with bond strength: Ar-I > Ar-Br > Ar-Cl.[4] This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the respective carbon-halogen bonds.
The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.
-
Aryl C-Br Bond Dissociation Energy: ~72-84 kcal/mol[5]
-
Aryl C-Cl Bond Dissociation Energy: ~84-97 kcal/mol[5]
This ~12-13 kcal/mol difference represents a substantial energetic barrier that must be overcome for the C-Cl bond to react.[6][7] Consequently, the oxidative addition of an aryl chloride to a Pd(0) center is considerably slower and requires more forcing conditions or a more reactive catalytic system than for the corresponding aryl bromide.[8]
Catalyst Systems: Tailoring the Reaction to the Halide
The fundamental difference in reactivity necessitates distinct catalytic approaches for 7-bromoindoline and 7-chloroindoline.
Coupling with 7-Bromoindoline: The Workhorse Substrate
As a more reactive electrophile, 7-bromoindoline can often be successfully coupled using "standard" Suzuki-Miyaura conditions. First-generation palladium catalysts, such as Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with triphenylphosphine (PPh₃), are frequently sufficient to promote the reaction in good to excellent yields. These systems are valued for their cost-effectiveness and operational simplicity.
Coupling with 7-Chloroindoline: The Challenging Frontier
The inertness of the C-Cl bond renders 7-chloroindoline a challenging substrate for traditional catalyst systems. To facilitate the difficult oxidative addition step, advanced catalyst systems featuring highly active ligands are required.[9][10] The key is to increase the electron density on the palladium center, making it a more potent nucleophile to attack the C-Cl bond. This is achieved using:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) groups are the gold standard. Their steric bulk promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive, while their strong electron-donating ability energizes the metal center for the oxidative addition.[2][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes capable of activating stubborn aryl chlorides.[12]
Failure to employ such specialized catalysts for 7-chloroindoline will typically result in no reaction or very low conversion, even at elevated temperatures.
Experimental Data: A Comparative Overview
While a direct, side-by-side comparison in a single publication is scarce, a survey of the literature on related halo-heterocycles allows for the construction of a representative comparison of typical reaction conditions and outcomes.
| Parameter | 7-Bromoindoline (Typical Conditions) | 7-Chloroindoline (Typical Conditions) | Rationale for Difference |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Palladacycles (e.g., G3-XPhos) | Chloro-substrate requires a more active, well-defined precatalyst. |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos, or NHC ligand | Essential for activating the inert C-Cl bond.[10] |
| Catalyst Loading | 1-5 mol % | 0.5-3 mol % | High-activity catalysts allow for lower loadings, but are more expensive. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, K₂CO₃, CsF | Stronger bases are often employed for challenging couplings. |
| Solvent | Toluene, Dioxane/H₂O, DMF | Dioxane, t-Amyl alcohol, Toluene | Higher boiling point solvents are often needed to provide sufficient thermal energy. |
| Temperature | 80-110 °C | 100-140 °C | Higher thermal energy is required to overcome the C-Cl bond activation barrier. |
| Reaction Time | 4-16 hours | 12-24 hours | The slower oxidative addition step prolongs the required reaction time. |
| Expected Yield | Good to Excellent | Moderate to Excellent (with optimized catalyst) | With the right catalyst, yields can be comparable, but optimization is crucial. |
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki coupling process, highlighting the critical role of the catalyst and base.
Representative Experimental Protocols
The following protocols are illustrative and serve as excellent starting points for optimization. Note: All procedures involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.
Protocol 1: Suzuki Coupling of 7-Bromoindoline (Standard Conditions)
This procedure is adapted from methodologies used for standard aryl bromides.[13][14]
Workflow:
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A Senior Application Scientist's Guide to Palladium Catalysts for the Amination of 7-Bromoindoline Hydrochloride
Introduction: The Significance of 7-Aminoindolines in Medicinal Chemistry
7-Aminoindoline and its derivatives are privileged scaffolds in modern drug discovery, appearing in a multitude of clinically significant molecules. Their rigid, three-dimensional structure and the presence of a basic nitrogen atom make them ideal pharmacophores for interacting with a variety of biological targets. The synthesis of these valuable building blocks often relies on the formation of a carbon-nitrogen bond at the 7-position of the indoline core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for this transformation.[1]
However, the amination of 7-bromoindoline hydrochloride presents a unique set of challenges. The hydrochloride salt requires careful consideration of the base used in the reaction, as at least one equivalent will be consumed to neutralize the acid before it can participate in the catalytic cycle. Furthermore, the presence of the free N-H group on the indoline ring can lead to undesired side reactions, such as N-arylation, if not properly addressed through catalyst and condition optimization.
This guide provides a comparative analysis of common palladium catalyst systems for the amination of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in this critical synthetic transformation.
Core Concepts: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
Caption: A simplified representation of the key steps in the palladium-catalyzed C-N bond formation.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 7-bromoindoline, forming a Pd(II) complex.
-
Ligand Exchange: The amine nucleophile displaces the halide from the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical, especially with a hydrochloride salt substrate.[3][4]
-
Reductive Elimination: The desired C-N bond is formed, releasing the 7-aminoindoline product and regenerating the Pd(0) catalyst.
The efficiency of each step is heavily influenced by the choice of palladium precursor, the phosphine ligand, the base, and the solvent.
Comparative Analysis of Palladium Catalyst Systems
The selection of the appropriate ligand is arguably the most critical factor in achieving a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands have been shown to be particularly effective.[5] Below is a comparison of three representative catalyst systems for the amination of this compound.
| Catalyst System | Palladium Precursor | Ligand | Typical Base | Solvent | Temperature (°C) | Expected Yield | Key Advantages | Potential Drawbacks |
| System A | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Good to Excellent | Broad functional group tolerance, effective for heteroaromatic systems.[6] | Can be slower than other systems. |
| System B | Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65-80 | Excellent | High activity at lower temperatures, good for N-H containing substrates.[7] | Requires anhydrous conditions due to the strong base. |
| System C | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | Moderate to Good | Well-established, commercially available ligand.[5] | Can be less effective for challenging substrates, risk of side reactions. |
Note: The expected yields are based on literature precedents for structurally similar substrates and may require optimization for this compound. A higher loading of the base (at least 2.2 equivalents) is recommended to both neutralize the hydrochloride and facilitate the catalytic cycle.
System A: The Versatile Xantphos-Based Catalyst
The use of Xantphos as a ligand in combination with a palladium source like Pd₂(dba)₃ and a carbonate base such as Cs₂CO₃ offers a robust and versatile system.[6] The wide bite angle of the Xantphos ligand is believed to promote the reductive elimination step, leading to efficient product formation. The use of a milder base like cesium carbonate enhances the functional group tolerance of the reaction.
System B: The High-Activity BrettPhos System
For substrates bearing a free N-H group, such as 7-bromoindoline, a catalyst system that operates efficiently at lower temperatures is often desirable to minimize side reactions. The bulky and electron-rich BrettPhos ligand, often used with Pd(OAc)₂, is known for its high catalytic activity.[7][8] The use of a strong, non-nucleophilic base like LiHMDS can effectively deprotonate the amine nucleophile and facilitate the reaction, even with the presence of the indoline N-H.[7]
System C: The Classic BINAP/NaOt-Bu Combination
One of the pioneering ligand systems for the Buchwald-Hartwig amination, BINAP, in conjunction with Pd(OAc)₂ and sodium tert-butoxide, remains a viable option.[5] While perhaps less active than the more modern biarylphosphine ligands for challenging substrates, its ready availability and extensive documentation make it a valuable tool. However, the strong basicity of NaOt-Bu can sometimes lead to side reactions with sensitive functional groups.
Experimental Protocol: Amination of this compound with System A
This protocol provides a detailed, step-by-step methodology for the amination of this compound using the Xantphos-based catalyst system.
Caption: A flowchart illustrating the key steps in the experimental procedure for the palladium-catalyzed amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aminoindoline product.
Conclusion and Future Outlook
The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of valuable 7-aminoindoline derivatives. The choice of the catalyst system, particularly the ligand and base, is crucial for achieving high yields and minimizing side reactions. While the Xantphos/Cs₂CO₃ system offers a good balance of reactivity and functional group tolerance, the BrettPhos/LiHMDS system may provide higher activity for this specific substrate. Researchers are encouraged to screen a small number of catalyst systems to identify the optimal conditions for their specific amine coupling partner. The continued development of new ligands and catalytic systems will undoubtedly further expand the scope and utility of this important transformation in the years to come.
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A Strategic Guide to Indole Functionalization: Moving Beyond 7-Bromoindoline Hydrochloride
A Senior Application Scientist's Perspective on Modern C-H Activation Strategies
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation.[1][2][3] Its prevalence in a vast array of bioactive natural products and pharmaceuticals underscores the critical need for efficient and selective methods to modify its structure.[1][2] Traditionally, the functionalization of specific positions on the indole ring, particularly the less reactive C7 position, has relied on pre-functionalized starting materials like 7-bromoindoline hydrochloride. This classical approach, while effective, necessitates multi-step syntheses and introduces stoichiometric waste, creating bottlenecks in discovery and development pipelines.
This guide provides a comparative analysis of modern, direct C-H functionalization strategies that serve as powerful alternatives to the use of this compound for accessing C7-functionalized indoles. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of these advanced methodologies, offering a forward-looking perspective for the contemporary chemist.
The Limitations of Pre-functionalized Indoles: A Case for Direct C-H Activation
The use of this compound as a precursor for C7-functionalized indoles is a well-established synthetic route. The bromine atom serves as a handle for classic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. However, this strategy is inherently inefficient. The introduction of the bromine atom requires a dedicated synthetic step, and its subsequent removal in the coupling reaction generates stoichiometric byproducts.
Modern synthetic chemistry has pivoted towards more atom- and step-economical approaches, with transition-metal-catalyzed C-H functionalization emerging as a transformative technology.[4][5] These methods enable the direct conversion of a C-H bond into a new C-C or C-X bond, obviating the need for pre-functionalization. This paradigm shift not only streamlines synthetic routes but also opens up new avenues for late-stage functionalization of complex molecules, a critical capability in drug discovery.[6]
Transition-Metal-Catalyzed C-H Functionalization: A New Era of Selectivity
The direct functionalization of the indole C7-position presents a significant challenge due to the inherent electronic preference for reactions at the C2 and C3 positions of the pyrrole ring.[7] To overcome this, the use of directing groups (DGs) on the indole nitrogen has become a cornerstone of modern C-H activation strategies.[8][9][10][11] These DGs coordinate to a transition metal catalyst, delivering it in close proximity to the C7-H bond and thereby ensuring high regioselectivity.
The Power of Directing Groups: A Comparative Overview
A variety of directing groups have been developed, each with its own set of advantages and applications. The choice of DG is critical and can dramatically influence the outcome of the reaction.[12]
| Directing Group | Common Metal Catalysts | Typical Functionalizations | Key Advantages |
| Pivaloyl | Rhodium[13][14] | Alkenylation, Alkylation | Readily available, robust |
| N-P(O)tBu₂ | Palladium, Copper[9][10] | Arylation | High C7 selectivity |
| N-PtBu₂ | Rhodium[11][13] | Alkylation | Overcomes electronic preference for C3 |
| Pyrimidyl | Rhodium[15] | Allylation | Effective for C7 functionalization |
The general mechanism for directing group-assisted C-H activation involves the formation of a metallacycle intermediate, which facilitates the cleavage of the targeted C-H bond.
Figure 1. Generalized workflow for directing group-assisted C7-H functionalization of indoles.
Experimental Protocol: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole
The following protocol, adapted from the work of Ma et al., exemplifies the practical application of this strategy.[13]
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Alkene (e.g., acrylate, styrene) (1.5 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To an oven-dried reaction vessel, add N-pivaloylindole, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkene and DCM via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C7-alkenylated indole.
This protocol provides a reliable and high-yielding route to C7-functionalized indoles, demonstrating the power of transition-metal catalysis as a superior alternative to traditional methods.
Photoredox Catalysis: A Mild and Versatile Approach
In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild reaction conditions.[16][17][18] This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in C-H functionalization reactions.[19]
Photoredox catalysis offers several advantages over traditional thermal methods, including:
-
Mild Reaction Conditions: Reactions are often performed at room temperature, preserving sensitive functional groups.
-
High Chemoselectivity: The selective generation of radical intermediates can lead to unique reactivity patterns.
-
Metal-Free Options: Many photoredox systems utilize organic dyes as photocatalysts, avoiding the use of precious metals.[6]
Application in Indole Functionalization
Photoredox catalysis has been successfully applied to the functionalization of indoles, including arylation and the formation of complex heterocyclic systems.[6][16] For instance, the use of aryldiazonium salts as aryl radical precursors in the presence of a photocatalyst allows for the regioselective C2-arylation of indoles under metal-free conditions.[6]
Figure 2. General schematic of a photoredox-catalyzed indole functionalization.
While C7-selective photoredox functionalization is less developed compared to transition-metal-catalyzed methods, the rapid evolution of this field suggests that novel strategies for directing reactivity to the C7 position will likely emerge.
Conclusion: A Paradigm Shift in Indole Synthesis
The landscape of indole functionalization is undergoing a significant transformation. The move away from pre-functionalized starting materials like this compound towards direct C-H activation strategies represents a major advancement in synthetic efficiency and sustainability. Transition-metal catalysis, particularly with the use of directing groups, has proven to be a robust and versatile platform for the selective functionalization of the challenging C7 position. Concurrently, photoredox catalysis offers a mild and powerful alternative for accessing a diverse range of functionalized indoles.
For researchers and drug development professionals, embracing these modern methodologies is not just an option but a necessity. They offer the potential to accelerate discovery timelines, reduce synthetic costs, and unlock novel chemical space for the development of next-generation therapeutics.
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- 10. pubs.acs.org [pubs.acs.org]
- 11. rsisinternational.org [rsisinternational.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 14. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Structural Validation of 7-Bromoindoline Hydrochloride via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as 7-Bromoindoline hydrochloride, even minor positional changes of a substituent can drastically alter its biological activity and chemical properties. This guide provides an in-depth technical comparison for validating the structure of this compound, with a primary focus on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical techniques, supported by predictive data and established principles.
The Imperative of Isomer Differentiation
The synthesis of 7-Bromoindoline can potentially yield other positional isomers (e.g., 4-Bromo-, 5-Bromo-, or 6-Bromoindoline). While techniques like Mass Spectrometry (MS) can confirm the elemental composition and molecular weight, and Fourier-Transform Infrared (FTIR) Spectroscopy can identify functional groups, neither can definitively distinguish between these isomers. NMR spectroscopy, however, excels at providing detailed information about the connectivity and spatial relationships of atoms within a molecule, making it the gold standard for structural elucidation in this context.[1][2]
Part 1: ¹H and ¹³C NMR—A Definitive Structural Fingerprint
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.
Experimental Protocol: Acquiring High-Quality NMR Data
A meticulously executed experimental protocol is fundamental to obtaining reliable and reproducible NMR data. The following steps outline the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Analyte: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL).
-
Rationale: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution.[3] Crucially, the acidic N-H proton of the indolinium ion is often observable in DMSO-d₆, whereas it may exchange with deuterium in protic solvents like D₂O or CD₃OD, rendering it invisible.[4] The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, which is typically clear of the aromatic and aliphatic signals of the analyte.
-
-
Procedure:
-
Accurately weigh the this compound and transfer it to a clean, dry vial.
-
Add the deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][6]
-
Ensure the sample height in the NMR tube is adequate (typically around 4-5 cm).
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR analysis of this compound.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are generated using established NMR prediction algorithms and serve as a guide for interpreting the experimental data.[7][8][9][10]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.1 ppm | Doublet | ~7.8 Hz | 1H |
| H-5 | ~6.8 ppm | Triplet | ~7.8 Hz | 1H |
| H-6 | ~7.0 ppm | Doublet | ~7.8 Hz | 1H |
| H-2 (CH₂) | ~3.6 ppm | Triplet | ~8.5 Hz | 2H |
| H-3 (CH₂) | ~3.1 ppm | Triplet | ~8.5 Hz | 2H |
| N-H | >10 ppm | Broad Singlet | - | 2H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (C-Br) | ~115 ppm |
| C-3a | ~150 ppm |
| C-7a | ~130 ppm |
| C-4 | ~128 ppm |
| C-5 | ~125 ppm |
| C-6 | ~122 ppm |
| C-2 | ~48 ppm |
| C-3 | ~29 ppm |
Diagram Illustrating Structure-Spectrum Correlation:
Caption: Correlation of protons in 7-Bromoindoline HCl with their NMR signals.
Part 2: Comparison with Alternative Analytical Techniques
While NMR is paramount for isomer differentiation, a comprehensive structural validation often employs multiple analytical techniques. Here, we compare NMR with Mass Spectrometry and FTIR spectroscopy for the analysis of this compound.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.
-
Expected Data for 7-Bromoindoline: The presence of bromine is readily identifiable due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity, separated by 2 m/z units.[2][11]
-
Limitations: While MS confirms the presence of bromine and the overall molecular formula, it cannot distinguish between the 4-, 5-, 6-, and 7-bromo isomers, as they all have the same mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is excellent for identifying functional groups.
-
Expected Data for 7-Bromoindoline:
-
N-H stretch: A broad absorption around 3200-3400 cm⁻¹ (for the free base) or shifted in the hydrochloride salt.
-
C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Around 1250-1350 cm⁻¹.
-
C-Br stretch: Typically in the 500-600 cm⁻¹ region.
-
-
Limitations: The FTIR spectra of the different bromoindoline isomers would be very similar, with only subtle differences in the fingerprint region (below 1500 cm⁻¹) that are difficult to interpret for definitive isomer assignment.[12][13]
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for 7-Bromoindoline HCl | Limitations for 7-Bromoindoline HCl |
| NMR | Detailed connectivity, chemical environment of each atom, stereochemistry. | Unambiguously determines the position of the bromine substituent. | Requires a larger sample amount compared to MS. |
| MS | Molecular weight, elemental composition (from isotopic patterns). | Confirms the presence of bromine and the correct molecular formula. | Cannot differentiate between positional isomers. |
| FTIR | Presence of functional groups (N-H, C-H, C=C, C-N, C-Br). | Quick and easy confirmation of key functional groups. | Spectra of isomers are too similar for definitive assignment. |
Conclusion
For the structural validation of this compound, NMR spectroscopy stands out as the indispensable tool. Its ability to provide a detailed map of the proton and carbon framework allows for the unequivocal determination of the bromine substituent's position on the aromatic ring, a task for which both Mass Spectrometry and FTIR spectroscopy are ill-suited. By following a robust experimental protocol and comparing the acquired spectra with predicted data, researchers can be highly confident in the structural integrity of their synthesized compound. The integration of MS and FTIR data provides valuable complementary information, but it is the detailed correlational data from NMR that provides the ultimate, authoritative structural proof.
References
- Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Science, 232(4753), 960-967.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Smith, B. C. (1999).
-
ACD/Labs. (2024). ACD/NMR Predictors. Advanced Chemistry Development, Inc. [Link]
-
Chemaxon. (2024). NMR Predictor. [Link]
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NMRDB.org. (2024). Predict 13C carbon NMR spectra. [Link]
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Kim, H., Babu, C. R., & Burgess, D. J. (2013). Quantification of protonation in organic solvents using solution NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 448(1), 123–131. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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A Comparative Guide to the Reaction Rates of Halogenated Indolines for Drug Discovery
This guide provides a comprehensive comparative analysis of the reaction rates of halogenated indolines, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. By understanding the nuanced reactivity of these scaffolds, scientists can make more informed decisions in the design and synthesis of novel therapeutic agents. This document delves into the electronic effects of halogens on the indoline nucleus, presents detailed experimental protocols for kinetic analysis, and offers a comparative summary of expected reaction rates supported by mechanistic principles.
Introduction: The Significance of Halogenated Indolines in Medicinal Chemistry
Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom (Fluorine, Chlorine, Bromine) onto the indoline ring profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, understanding the reactivity of halogenated indolines is paramount for their effective utilization in synthetic chemistry and drug design.
This guide focuses on the comparative reaction rates of indolines halogenated at the 5-, 6-, and 7-positions, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions, a common strategy for further functionalization. The reactivity of these compounds is a delicate interplay of the halogen's inductive and resonance effects, its position on the aromatic ring, and the reaction conditions.
Mechanistic Underpinnings: Electronic Effects of Halogens on Indoline Reactivity
The reactivity of halogenated indolines in SNAr reactions is primarily governed by the ability of the halogen to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. The inductive effect follows the order: F > Cl > Br.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which deactivates it towards nucleophilic attack. The resonance effect is generally weaker than the inductive effect for halogens and follows the order: F < Cl < Br.
For nucleophilic aromatic substitution, the strong electron-withdrawing inductive effect of the halogen is the dominant factor in activating the ring for attack.[1][2] Therefore, the reactivity of halogenated aromatics in SNAr reactions often follows the trend F > Cl > Br > I, as the highly electronegative fluorine is most effective at stabilizing the intermediate carbanion.[1]
The position of the halogen also plays a critical role. Electron-withdrawing groups have the most pronounced activating effect when they are ortho or para to the leaving group, as they can effectively stabilize the negative charge through resonance.[1] In the case of reactions involving the indoline nitrogen or functionalization of the benzene ring portion, the overall electron density of the ring is a key determinant of reactivity.
Experimental Protocol: Determination of Reaction Rates
To empirically determine and compare the reaction rates of different halogenated indolines, a standardized kinetic experiment is essential. The following protocol outlines a general method for monitoring the progress of a nucleophilic aromatic substitution reaction using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constants for the reaction of various 5-halogenated indolines with a common nucleophile.
Materials:
-
5-Fluoroindoline
-
5-Chloroindoline
-
5-Bromoindoline
-
Nucleophile (e.g., morpholine)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Internal Standard (e.g., naphthalene)
-
HPLC system with a UV detector
-
Thermostated reaction vessel
Experimental Workflow Diagram:
Caption: Workflow for kinetic analysis of halogenated indoline reactions.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each 5-halogenated indoline in DMF.
-
Prepare a 1.0 M solution of the nucleophile (e.g., morpholine) in DMF. A large excess is used to ensure pseudo-first-order kinetics.
-
Prepare a 0.05 M solution of the internal standard in DMF.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 80 °C), combine the indoline stock solution and the internal standard solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the pre-heated nucleophile stock solution to the reaction vessel with vigorous stirring. This is time zero (t=0).
-
Immediately withdraw the first aliquot (e.g., 0.1 mL) and quench it in a vial containing a quenching solution (e.g., 0.9 mL of 0.1 M HCl in methanol).
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The method should be capable of resolving the halogenated indoline, the product, and the internal standard.
-
Record the peak areas for the halogenated indoline and the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the concentration of the halogenated indoline at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the indoline concentration (ln[Indoline]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Comparative Analysis of Reaction Rates
Based on the fundamental principles of nucleophilic aromatic substitution, a clear trend in the reaction rates of halogenated indolines can be predicted. The following table summarizes the expected relative reaction rates for a given nucleophilic substitution reaction.
| Halogenated Indoline (at position 5) | Halogen | Inductive Effect | Resonance Effect | Expected Relative Rate Constant (k') | Rationale |
| 5-Fluoroindoline | F | Strongest | Weakest | Fastest | The dominant, strong inductive effect of fluorine provides the greatest stabilization of the Meisenheimer intermediate.[1] |
| 5-Chloroindoline | Cl | Strong | Weak | Intermediate | A balance of a strong inductive effect and a slightly stronger resonance effect compared to fluorine. |
| 5-Bromoindoline | Br | Weaker | Stronger | Slowest | The weaker inductive effect and greater polarizability lead to less stabilization of the anionic intermediate compared to fluoro and chloro derivatives.[3] |
Logical Relationship Diagram:
Caption: Factors influencing the relative reaction rates of halogenated indolines.
Conclusion and Future Perspectives
The halogen substitution on an indoline ring is a critical determinant of its chemical reactivity. For nucleophilic aromatic substitution reactions, the trend in reactivity is expected to be 5-Fluoroindoline > 5-Chloroindoline > 5-Bromoindoline . This is primarily due to the dominant electron-withdrawing inductive effect of the halogens, which stabilizes the key anionic intermediate of the reaction.
This guide provides a foundational understanding and a practical experimental framework for the comparative study of halogenated indoline reaction rates. The insights gained from such studies are invaluable for the strategic design of synthetic routes and the fine-tuning of molecular properties in the pursuit of novel therapeutics. Future research could expand upon this by investigating the effects of different solvents, nucleophiles, and the impact of substitution at other positions on the indoline scaffold.
References
- BenchChem. (n.d.). A Comparative Guide to the Electronic Properties of Halogenated Indoles: A DFT Perspective.
- BenchChem. (n.d.). comparative study of different synthetic routes to 5-bromoindole.
- BenchChem. (n.d.). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
- ChemicalBook. (n.d.). 7-Fluoroindole synthesis.
- Fiveable. (n.d.). Experimental methods for rate law determination.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
- OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
- PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline.
- Reddit. (2024, November 9). Measuring rate of reaction. r/OrganicChemistry.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 7-Bromoindole Synthetic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Bromoindole
In the landscape of organic synthesis, 7-bromoindole (CAS 51417-51-7) stands out as a pivotal intermediate.[1] Its indole core is a fundamental heterocyclic system prevalent in a vast array of natural products and biologically active molecules.[1] The strategic placement of a bromine atom at the 7-position provides a versatile chemical handle, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings.[1][2] This reactivity is crucial for constructing the complex carbon frameworks required in the development of novel pharmaceuticals, agrochemicals, and materials.[1]
However, the synthetic path chosen to access this valuable building block can significantly impact project timelines, cost, scalability, and safety. This guide provides an in-depth comparison of the most prominent synthetic routes to 7-bromoindole, offering a cost-benefit analysis grounded in experimental data to empower researchers to make the most informed strategic decisions.
Route 1: The Bartoli Indole Synthesis: A Direct Path to 7-Substituted Indoles
The Bartoli indole synthesis is arguably one of the most direct and powerful methods for preparing 7-substituted indoles.[3] It involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[3][4] The presence of a bulky substituent ortho to the nitro group is critical, as it facilitates the key[5][5]-sigmatropic rearrangement, often leading to higher yields.[3]
Reaction Scheme: o-bromonitrobenzene + 3 eq. Vinylmagnesium bromide → 7-Bromoindole
Causality and Mechanistic Insight
The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group, which, after a series of steps, forms a nitrosoarene intermediate.[3][4] A second equivalent of the Grignard reagent adds to the nitroso group. The steric pressure from the ortho-bromo substituent then drives a[5][5]-sigmatropic rearrangement, followed by intramolecular cyclization and aromatization upon acidic work-up to yield the 7-bromoindole product.[3][4] The requirement for three equivalents of the Grignard reagent is a key consideration for cost and material handling.[3]
Workflow Diagram: Bartoli Indole Synthesis
Caption: Workflow for the Bartoli synthesis of 7-bromoindole.
Experimental Protocol
A representative protocol adapted from the Dobbs modification, which utilizes an ortho-bromine as a directing group.[3][6]
-
To a stirred solution of o-bromonitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add vinylmagnesium bromide (3.0 eq., 1.0 M solution in THF) dropwise over 30 minutes.
-
Maintain the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford 7-bromoindole.
Cost-Benefit Analysis
-
Cost: The primary cost driver is the use of three equivalents of the vinyl Grignard reagent, which is moisture-sensitive and requires careful handling. The starting o-bromonitrobenzene is relatively inexpensive.
-
Benefits: This is one of the most direct and shortest routes to 7-substituted indoles.[3] It avoids protecting group chemistry and often provides good yields for sterically hindered substrates. The Dobbs modification further enhances its utility by using the bromine atom as a removable directing group, allowing for the synthesis of otherwise difficult-to-access indoles.[3][6]
-
Drawbacks: The reaction is highly sensitive to moisture and air. The use of large excesses of a pyrophoric Grignard reagent can be a safety concern, especially on a large scale. Work-up can be challenging due to the formation of magnesium salts.
Route 2: The Leimgruber-Batcho Indole Synthesis: A Flexible and High-Yielding Approach
The Leimgruber-Batcho synthesis is a highly popular and versatile method for producing a wide variety of indoles, particularly those unsubstituted at the C2 and C3 positions.[7][8] The synthesis begins with an o-nitrotoluene derivative, making it suitable for 7-bromoindole starting from 3-bromo-2-nitrotoluene.[8]
Reaction Scheme:
-
3-Bromo-2-nitrotoluene + DMFDMA/Pyrrolidine → Enamine intermediate
-
Enamine intermediate + Reducing Agent (e.g., Raney Ni/H₂) → 7-Bromoindole
Causality and Mechanistic Insight
The first step involves the condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a stable, often intensely colored, enamine intermediate.[8][9] The acidity of the methyl group's protons is enhanced by the electron-withdrawing nitro group, facilitating the initial condensation.[9] The second step is a reductive cyclization. The nitro group is reduced to an amine, which then undergoes spontaneous intramolecular cyclization onto the enamine, followed by elimination of the secondary amine to yield the indole ring.[8] The choice of reducing agent is critical and can be tailored to the substrate's functional group tolerance.[7]
Workflow Diagram: Leimgruber-Batcho Synthesis
Caption: Two-step workflow for the Leimgruber-Batcho synthesis.
Experimental Protocol
A generalized two-step protocol.[8][10]
Step 1: Enamine Formation
-
A mixture of 3-bromo-2-nitrotoluene (1.0 eq.), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq.), and pyrrolidine (1.2 eq.) in dimethylformamide (DMF) is heated at 110 °C for 4-6 hours.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under high vacuum to yield the crude enamine, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a suitable solvent (e.g., THF, Ethyl Acetate).
-
A catalytic amount of Raney Nickel (slurry in water) is added to the solution.
-
The mixture is subjected to hydrogenation (H₂ gas, 50 psi) in a Parr shaker apparatus until hydrogen uptake ceases.[7]
-
The catalyst is carefully filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield 7-bromoindole.
Cost-Benefit Analysis
-
Cost: The starting material, 3-bromo-2-nitrotoluene, may be more expensive or require synthesis compared to o-bromonitrobenzene. Reagents like DMFDMA and Raney Nickel are moderately priced.
-
Benefits: This route is known for its high yields and reliability across a wide range of substrates.[7][10] It avoids harsh acidic conditions and produces indoles that are unsubstituted at C2/C3 directly.[7] The intermediate enamine is typically stable and can be isolated and characterized.
-
Drawbacks: The use of Raney Nickel is hazardous (pyrophoric) and requires specialized handling. High-pressure hydrogenation equipment may not be available in all labs. The two-step nature of the process makes it longer than the Bartoli synthesis.
Route 3: The Sandmeyer Reaction: A Classical Transformation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aryl amine, via a diazonium salt, into an aryl halide.[5][11][12] To synthesize 7-bromoindole, this would logically start from 7-aminoindole. However, 7-aminoindole itself is often prepared from a precursor, adding steps to the overall sequence.
Reaction Scheme: 7-Aminoindole → [7-Indolediazonium salt] → 7-Bromoindole
Causality and Mechanistic Insight
The synthesis involves two critical stages. First is diazotization, where the primary aromatic amine (7-aminoindole) is treated with a source of nitrous acid (typically NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[11] This intermediate is highly reactive. The second stage is the displacement of the diazonium group. In the presence of a copper(I) bromide (CuBr) catalyst, a single-electron transfer (SET) from the copper(I) to the diazonium salt occurs, releasing nitrogen gas and forming an aryl radical.[11] This radical then abstracts a bromine atom from a copper(II) bromide species, yielding 7-bromoindole and regenerating the copper(I) catalyst.[5][11]
Experimental Protocol
A conceptual protocol for the conversion of 7-aminoindole.
-
Dissolve 7-aminoindole (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%) at 0 °C.
-
To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, warm the mixture to room temperature or slightly heat (e.g., 50-60 °C) to ensure the reaction goes to completion.
-
Cool the mixture, extract with an organic solvent (e.g., diethyl ether), wash the organic layer with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Cost-Benefit Analysis
-
Cost: The primary reagents (NaNO₂, HBr, CuBr) are inexpensive. The main cost factor is the synthesis of the starting 7-aminoindole, which is not as readily available as the precursors for the Bartoli or Leimgruber-Batcho routes.
-
Benefits: The reaction itself is robust and well-established. It provides a reliable way to introduce a bromine atom if the corresponding amine is available.[12]
-
Drawbacks: The diazonium salt intermediate is unstable and potentially explosive if isolated, requiring it to be used immediately in situ at low temperatures. The synthesis of the starting 7-aminoindole adds complexity and reduces the overall efficiency of the sequence. The use of copper salts results in metallic waste that requires proper disposal.
Route 4: Direct Electrophilic Bromination: The Atom-Economy Challenge
Directly brominating the indole core is the most atom-economical approach in theory. However, the indole ring system presents significant regioselectivity challenges. The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[13]
Reaction Scheme: Indole + Brominating Agent → Mixture of Bromoindoles (including 3-bromo, 5-bromo, 7-bromo, and polybrominated species)
Causality and Mechanistic Insight
Standard electrophilic brominating agents like Br₂ will preferentially react at the C3 position. To achieve bromination on the benzene ring, the C3 (and often C2) position must be blocked, or specialized conditions must be employed that favor substitution on the less reactive benzene portion of the molecule. Reagents like N-bromosuccinimide (NBS) in solvents such as DMF can sometimes favor bromination at C5 or C7, but mixtures are common and yields of the desired 7-bromo isomer are often low.[14] Achieving high selectivity for the C7 position via direct bromination of unprotected indole is exceptionally difficult and not a synthetically viable route for targeted synthesis.
Cost-Benefit Analysis
-
Cost: Indole and common brominating agents (NBS, Br₂) are very cheap.
-
Benefits: High atom economy and a single-step process in principle.
-
Drawbacks: Extremely poor regioselectivity for the 7-position is the critical flaw.[14] This leads to complex product mixtures that are difficult and costly to separate, resulting in very low isolated yields of the desired 7-bromoindole. This route is not recommended for preparative-scale synthesis.
Comparative Summary of Synthetic Routes
| Feature | Bartoli Synthesis | Leimgruber-Batcho Synthesis | Sandmeyer Reaction | Direct Bromination |
| Starting Material | o-Bromonitrobenzene | 3-Bromo-2-nitrotoluene | 7-Aminoindole | Indole |
| Number of Steps | 1 | 2 | 1 (from amine) | 1 |
| Typical Overall Yield | Good to High | High[7] | Good (from amine) | Very Low (for 7-isomer) |
| Scalability | Moderate (Grignard handling) | Good | Moderate (diazonium instability) | Poor (due to purification) |
| Key Reagent Cost | Moderate (3 eq. Grignard) | Moderate (DMFDMA) | Low | Very Low |
| Key Hazards | Pyrophoric Grignard reagent | Pyrophoric Raney Ni catalyst | Unstable diazonium intermediate | Corrosive Br₂ |
| Key Advantage | Most direct route for 7-sub.[3] | High yield, versatile, reliable[7] | Classic, reliable transformation | High atom economy |
| Key Disadvantage | Requires 3 eq. Grignard | Two steps, catalyst handling | Requires synthesis of amine | Poor regioselectivity[14] |
Conclusion and Strategic Recommendations
The choice of synthetic route for 7-bromoindole is a strategic decision that hinges on the specific priorities of the research program, including scale, cost, available equipment, and safety considerations.
-
For rapid, direct access on a lab scale , the Bartoli Indole Synthesis is often the superior choice, provided the laboratory is well-equipped to handle moisture-sensitive and pyrophoric Grignard reagents. Its directness from a relatively simple starting material is a major advantage.[3]
-
For larger-scale, reliable production where yield and purity are paramount , the Leimgruber-Batcho Indole Synthesis is highly recommended.[10] While it involves two steps, the process is robust, high-yielding, and generally more amenable to scaling than the Bartoli synthesis, despite the need for careful handling of the hydrogenation catalyst.
-
The Sandmeyer Reaction remains a viable, classical option but is only practical if a synthetic route to 7-aminoindole is already established or particularly convenient.
-
Direct Electrophilic Bromination of indole should be avoided for the targeted synthesis of 7-bromoindole due to intractable issues with regioselectivity.
Ultimately, a thorough evaluation of in-house capabilities and project goals against the data presented in this guide will enable the selection of the most efficient and cost-effective pathway to this critical synthetic intermediate.
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The Diverse Biological Landscape of 7-Bromoindoline Hydrochloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the indoline scaffold represents a privileged structure in medicinal chemistry. The strategic introduction of a bromine atom at the 7-position of the indoline ring, creating 7-Bromoindoline hydrochloride, provides a versatile starting point for the synthesis of a wide array of derivatives with significant therapeutic potential. This guide offers an in-depth, objective comparison of the biological activities of these compounds, supported by experimental data, to illuminate their potential in anticancer, antimicrobial, and neuroprotective applications.
The 7-bromoindoline core imparts unique physicochemical properties to its derivatives, influencing their lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make them attractive candidates for modulating various cellular processes. This guide will delve into the synthesis, mechanisms of action, and comparative efficacy of different classes of 7-bromoindoline derivatives, providing a comprehensive resource for advancing drug discovery efforts.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Derivatives of 7-bromoindoline have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes that drive tumor growth and survival, such as protein kinases.
Kinase Inhibition: A Key Mechanism of Action
Many 7-bromoindoline derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. The 7-azaindole scaffold, a close structural relative, is a known hinge-binding motif for many kinase inhibitors, and it is plausible that 7-bromoindoline derivatives adopt similar binding modes.
Comparative Cytotoxicity of Indoline and Related Derivatives:
While specific comparative data for a series of 7-bromoindoline derivatives is not extensively available in single studies, analysis of related compounds provides valuable insights into their potential. For instance, various substituted indoline and bromo-indole derivatives have demonstrated significant cytotoxicity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo[1,2-c]quinazoline derivatives | Various | Micromolar range | [1] |
| 5-Bromoindole-2-carboxylic acid derivative (3a) | HepG2, A549, MCF-7 | Potent, cancer-specific | [1] |
| 7-Azaindole derivative (7-AID) | HeLa, MCF-7, MDA MB-231 | 12.69 - 16.96 | [2] |
| Thieno[2,3-c]pyridine derivative (6i) | HSC3, T47D, RKO, MCF7 | 10.8 - 16.4 | [3] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
The data suggests that the indole and indoline scaffolds, particularly when halogenated, are potent starting points for the development of anticancer agents. The introduction of different substituents allows for the fine-tuning of activity and selectivity against various cancer cell types.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-bromoindoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for Anticancer Drug Screening:
Caption: Workflow for evaluating the anticancer potential of 7-bromoindoline derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated indole derivatives have shown considerable promise in this area, with brominated compounds often exhibiting enhanced activity.
While specific data on a broad range of 7-bromoindoline derivatives is limited, studies on related structures provide a strong rationale for their investigation as antimicrobial agents. For example, indole diketopiperazine alkaloids have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as plant pathogenic fungi, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[4]
Key Considerations for Antimicrobial Activity:
-
Structure-Activity Relationship (SAR): The position and nature of substituents on the indoline ring are critical for antimicrobial potency.
-
Spectrum of Activity: Evaluating derivatives against a broad panel of bacteria (Gram-positive and Gram-negative) and fungi is essential.
-
Mechanism of Action: Investigating how these compounds inhibit microbial growth (e.g., by disrupting cell wall synthesis, inhibiting essential enzymes) is crucial for further development.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial activity of a compound.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the 7-bromoindoline derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Drug Discovery Pipeline:
Caption: Pipeline for the discovery and evaluation of novel antimicrobial agents derived from 7-bromoindoline.
Neuroprotective Effects: Combating Neurodegenerative Diseases
Indole-based compounds have long been recognized for their neuroprotective properties, and derivatives of 7-bromoindoline are being explored for their potential in treating neurodegenerative diseases.[5] The antioxidant and anti-inflammatory properties of these compounds are often central to their neuroprotective mechanisms.
Studies on the related compound 7-nitroindazole have shown that it can act as a powerful hydroxyl radical scavenger and interfere with oxidative stress, suggesting that 7-bromoindoline derivatives may possess similar antioxidant capabilities.[6]
Key Neuroprotective Mechanisms to Investigate:
-
Antioxidant Activity: The ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.
-
Anti-inflammatory Effects: The capacity to inhibit the production of pro-inflammatory cytokines in the brain.
-
Enzyme Inhibition: Targeting enzymes involved in neurodegenerative pathways, such as monoamine oxidase-B (MAO-B).
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro model using neuronal cell lines (e.g., SH-SY5Y) can be used to assess the neuroprotective effects of 7-bromoindoline derivatives against oxidative stress.
Methodology:
-
Cell Culture: Culture neuronal cells in appropriate media.
-
Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Compound Treatment: Co-treat the cells with various concentrations of the 7-bromoindoline derivatives.
-
Viability Assessment: After an incubation period, assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Compare the viability of cells treated with the derivatives to those treated with the oxidative stress-inducing agent alone to determine the neuroprotective effect.
Signaling Pathway for Neuroprotection:
Caption: Simplified pathway showing the potential neuroprotective mechanism of 7-bromoindoline derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. While the existing body of research on closely related compounds provides a strong foundation for their potential in anticancer, antimicrobial, and neuroprotective applications, there is a clear need for more focused and systematic studies on a series of 7-bromoindoline derivatives. Such research will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with enhanced potency and selectivity. Future investigations should aim to synthesize and screen libraries of these compounds, employing the standardized experimental protocols outlined in this guide to generate robust and comparable data. This will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.
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A Senior Application Scientist's Guide to the Synthesis of 7-Substituted Indoles: A Comparative Review of Modern and Classical Routes
For fellow researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products and pharmaceuticals speaks to its remarkable biological activity.[1] Among its many isomers, the 7-substituted indole motif is a critical component in numerous bioactive molecules, including the anti-inflammatory agent etodolac and various kinase inhibitors.[2][3] However, the regioselective synthesis of these C7-functionalized indoles presents a significant challenge due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position.
This guide provides an in-depth comparison of the primary synthetic routes to 7-substituted indoles, blending classical name reactions with modern transition-metal-catalyzed methodologies. We will delve into the mechanistic underpinnings of each approach, offer field-proven insights into experimental choices, and provide detailed, validated protocols to empower your research and development endeavors.
I. Modern Strategies: Transition-Metal-Catalyzed C-H Functionalization
The direct functionalization of otherwise inert C-H bonds has revolutionized the synthesis of complex molecules. For 7-substituted indoles, this approach offers an atom-economical and often more direct alternative to classical methods. These reactions typically employ a directing group on the indole nitrogen to position a transition metal catalyst in proximity to the C7-H bond.
A. Rhodium-Catalyzed C-H Olefination
Rhodium catalysis has emerged as a powerful tool for the direct C7-olefination of indoles.[4][5] This method provides a straightforward route to introduce vinyl groups, which can be further elaborated.
Mechanism: The reaction is believed to proceed through a C-H activation pathway directed by a coordinating group on the indole nitrogen. The rhodium catalyst, often in a high oxidation state, complexes with the directing group, bringing the metal center close to the C7-H bond. This facilitates a cyclometalation step, forming a rhodacycle intermediate. Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination furnish the C7-olefinated indole and regenerate the active catalyst.
Caption: Proposed mechanism for Rhodium-catalyzed C7-olefination of indoles.
Experimental Protocol: Rhodium-Catalyzed C7-Olefination of N-Iminoindole [6]
-
To a sealed tube, add N-iminoindole (0.25 mmol), the desired acrylate (1.0 mmol), [Cp*RhCl2]2 (1.5 mg, 1 mol%), AgSbF6 (3.1 mg, 4 mol%), and Cu(OAc)2·H2O (104 mg, 0.53 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon).
-
Add tert-amyl alcohol (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 130 °C for 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the 7-olefinated indole.
B. Palladium-Catalyzed C-H Arylation
Palladium catalysis is a versatile method for forging carbon-carbon bonds, and its application in the C7-arylation of indoles has been a significant breakthrough.[7][8] This reaction typically requires a directing group on the indole nitrogen to achieve high regioselectivity.
Mechanism: The catalytic cycle is thought to commence with the coordination of the palladium catalyst to the directing group of the indole. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, yields the 7-arylated indole and regenerates the active palladium catalyst.
Caption: Proposed mechanism for Palladium-catalyzed C7-arylation of indoles.
Experimental Protocol: Palladium-Catalyzed C7-Arylation of N-Phosphinoylindole [7]
-
In a glovebox, to a screw-capped vial, add N-phosphinoylindole (0.2 mmol), arylboronic acid (0.4 mmol), Pd(OAc)2 (2.2 mg, 5 mol%), a pyridine-based ligand (e.g., 3-methylpyridine, 10 mol%), and Ag2CO3 (110 mg, 0.4 mmol).
-
Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography to obtain the 7-arylated indole.
| Method | Catalyst System | Directing Group | Scope | Typical Yields |
| Rh-catalyzed Olefination | [Cp*RhCl2]2 / AgSbF6 | N-imino | Good for various acrylates | 60-85% |
| Pd-catalyzed Arylation | Pd(OAc)2 / Pyridine ligand | N-phosphinoyl | Broad for arylboronic acids | 50-90% |
II. Classical Strategies: Named Reactions in Indole Synthesis
While modern C-H activation methods offer elegance and efficiency, classical named reactions for indole synthesis remain relevant, particularly for their scalability and the use of readily available starting materials. However, achieving C7-regioselectivity can be a challenge.
A. Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles.[9][10] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. For the synthesis of 7-substituted indoles, an ortho-substituted phenylhydrazine is required. The regioselectivity of the cyclization is a key consideration.[11]
Mechanism: The reaction begins with the formation of a phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[9][9]-sigmatropic rearrangement. The resulting di-imine intermediate cyclizes and, after elimination of ammonia and aromatization, yields the indole product.
Caption: Key steps in the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis of 7-Ethyltryptophol [2]
-
Prepare a solution of 2-ethylphenylhydrazine and 2,3-dihydrofuran in a suitable solvent such as methanol.
-
Add an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-ethyltryptophol.
B. Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[12][13] This method is highly versatile and can be adapted for the synthesis of 7-substituted indoles, typically by using a 2,6-disubstituted aniline derivative.
Mechanism: The reaction is initiated by the oxidative addition of the o-haloaniline to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes coordination and migratory insertion of the alkyne. The subsequent intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the vinylpalladium intermediate, followed by reductive elimination, furnishes the indole product and regenerates the Pd(0) catalyst.
Experimental Protocol: Larock Indole Synthesis of a 2,3,7-Trisubstituted Indole [14]
-
To a reaction vessel, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and dicyclohexylmethylamine (2.5 equiv) in 1,4-dioxane (0.2 M).
-
Add the palladium catalyst, for example, Pd[P(tBu)3]2 (2.5 mol%).
-
Seal the vessel and heat the mixture at 60-80 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with an appropriate solvent.
-
If necessary, perform a deprotection step (e.g., with TBAF for silyl protecting groups).
-
Purify the product by silica gel chromatography.
C. Other Notable Classical Syntheses
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[15][16] While historically significant, its application to the regioselective synthesis of 7-substituted indoles is limited due to the harsh conditions and potential for side reactions.
-
Hemetsberger-Knittel Indole Synthesis: This synthesis proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. When a meta-substituted starting material is used, a mixture of 5- and 7-substituted indoles is often obtained.[17]
| Method | Starting Materials | Key Transformation | Regioselectivity for C7 |
| Fischer Indole Synthesis | o-Substituted phenylhydrazine, Ketone/Aldehyde | Acid-catalyzed cyclization | Dependent on substrate and conditions |
| Larock Indole Synthesis | 2,6-Disubstituted aniline, Alkyne | Pd-catalyzed annulation | Generally good |
| Bischler-Möhlau Synthesis | α-Haloketone, Aniline | Acid-catalyzed cyclization | Poor |
| Hemetsberger-Knittel Synthesis | m-Substituted azidocinnamate | Thermal decomposition | Often gives mixtures |
III. Alternative Cyclization and Functionalization Strategies
Beyond the mainstream approaches, several other strategies have proven effective for accessing 7-substituted indoles.
A. Heck Cyclization
The intramolecular Heck reaction provides a powerful means to construct the indole nucleus.[18][19] This palladium-catalyzed reaction typically involves the cyclization of a vinyl halide onto an appropriately positioned nitrogen atom. This method has been successfully applied to the synthesis of 3,5,7-trisubstituted indoles.
Experimental Protocol: Synthesis of a 7-Iodoindole via Heck Cyclization [18]
-
Prepare the N-allyl-2,4-diiodoaniline precursor.
-
To a solution of the precursor in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K2CO3).
-
Heat the reaction mixture at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC until completion.
-
After workup, purify the product by column chromatography to yield the 7-iodoindole.
B. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[20] In the context of indole synthesis, an N-protected indole can be deprotonated at the C7 position using a strong base, and the resulting organometallic intermediate can be quenched with an electrophile.
Experimental Protocol: C7-Functionalization of an N-Amide Indole via DoM [20]
-
To a solution of the N-amide protected indole in an ethereal solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as n-butyllithium.
-
Stir the mixture for a specified time to allow for deprotonation at the C7 position.
-
Quench the resulting lithiated species with a desired electrophile (e.g., an alkyl halide, a carbonyl compound, or a source of iodine).
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the 7-substituted indole by column chromatography.
Conclusion and Future Outlook
The synthesis of 7-substituted indoles has evolved significantly, with modern transition-metal-catalyzed C-H functionalization methods offering remarkable efficiency and regioselectivity. These approaches, particularly those employing rhodium and palladium catalysts, provide direct access to a wide range of C7-functionalized indoles that were previously challenging to obtain.
Classical methods, such as the Fischer and Larock indole syntheses, continue to be valuable tools, especially for large-scale applications, although regioselectivity can be a concern. Alternative strategies like Heck cyclization and directed ortho-metalation further expand the synthetic chemist's toolbox for accessing this important class of compounds.
The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel 7-substituted indole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.
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Shi, Z.; Koester, D. C.; Boultadakis, P.; Glorius, F. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. J. Am. Chem. Soc.2016 , 138 (2), 495–498. [Link]
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Guo, L.; Chen, Y.; Zhang, R.; Peng, Q.; Xu, L.; Pan, X. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. Chem. Asian J.2017 , 12 (3), 289–292. [Link]
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Wen, J.; Shi, Z. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Acc. Chem. Res.2021 , 54 (7), 1723–1736. [Link]
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Snieckus, V.; Majumdar, D. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Org. Lett.2003 , 5 (11), 1899–1902. [Link]
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Xu, L.; Tan, L.; Ma, D. Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group. Synlett2017 , 28 (15), 1911-1915. [Link]
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Song, Z.; Samanta, R.; Antonchick, A. P. Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Org. Lett.2013 , 15 (21), 5662–5665. [Link]
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Li, B.; Ma, J.; Xie, W.; Song, H.; Xu, S.; Wang, B. Access to the C2 C–H olefination, alkylation and deuteration of indoles by rhodium(iii) catalysis: an opportunity for diverse syntheses. Org. Chem. Front.2014 , 1, 69-73. [Link]
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Larock, R. C. The Larock Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]
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Shi, Z.; Koester, D. C.; Boultadakis, P.; Glorius, F. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Amanote. [Link]
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Sarvari, M. H.; Shokrolahi, A. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2006 , 11 (8), 635-643. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Bromoindoline Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 7-Bromoindoline hydrochloride. As a halogenated heterocyclic compound, its handling and disposal require a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative references.
Part 1: Core Hazard Profile and Regulatory Framework
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards and the regulations governing its waste stream is paramount. This compound is not merely another chemical waste; its classification dictates a specific disposal pathway.
Inherent Chemical Hazards
Based on Safety Data Sheet (SDS) information for 7-Bromoindoline and its analogs, the compound presents multiple health hazards.[1][2][3] It is classified as harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 4).[1][2] Furthermore, it is a skin and serious eye irritant (Category 2).[1][2][3][4] Upon thermal decomposition, it can release highly toxic and corrosive vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides like hydrogen bromide.[1][2]
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][5] |
Regulatory Significance as a Halogenated Organic Compound
The presence of a carbon-bromine bond places this compound squarely in the category of Halogenated Organic Compounds .[6] This is a critical designation under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Halogenated organic wastes are subject to stringent land disposal restrictions due to their potential for persistence and toxicity in the environment.[7][8][9] Therefore, standard disposal methods like landfilling are prohibited, and drain disposal is strictly forbidden. The mandated disposal route for such compounds is high-temperature incineration at a licensed hazardous waste facility.[6][10]
Part 2: The Disposal Workflow: A Self-Validating System
The following protocol is designed as a self-validating system. Each step logically follows from the previous, ensuring that safety and compliance are maintained from the point of generation to final disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][12] For this compound waste, the SAA should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][11]
Step 2: Select and Prepare the Waste Container
Proper containment is the foundation of safe disposal.
-
Compatibility: Use a container made of material compatible with halogenated organic solids. High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container is often the best choice, provided it is in good condition.[11] Never use foodstuff containers.[11]
-
Integrity: The container must be in good condition, free from cracks or residue, and must have a secure, tightly-sealing screw cap to prevent leaks or the release of vapors.[11][13]
Step 3: Correctly Label the Waste Container
Labeling is a critical control. An improperly labeled container can lead to dangerous chemical reactions or regulatory violations. The label must be affixed to the container before the first drop of waste is added.[13] The label must clearly state:
-
The full chemical name: "this compound Waste" . Do not use abbreviations or formulas.[13]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant" or the appropriate GHS pictograms).[10][14]
Step 4: Segregate the Waste Stream
This is the most critical step in preventing laboratory accidents. This compound waste must be collected as a dedicated Halogenated Organic Waste .[6]
-
DO NOT mix with non-halogenated organic solvents (e.g., acetone, hexane, methanol).[13]
-
DO NOT mix with acids or bases.[11]
-
DO NOT mix with oxidizing agents.[11]
Mixing incompatible waste streams can cause violent reactions, release of toxic gases, or fire. Furthermore, it contaminates larger volumes of waste, significantly increasing disposal costs and complexity.
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for handling this compound waste in the laboratory.
Caption: Disposal Decision Workflow for 7-Bromoindoline HCl.
Part 3: Final Disposal and Emergency Planning
Coordination with Environmental Health & Safety (EHS)
The final stage of disposal requires coordination with your institution's Environmental Health & Safety (EHS) department. Laboratory personnel are responsible for proper accumulation and labeling, while the EHS office typically manages the final pickup and disposal logistics.[11] They will arrange for a licensed hazardous waste contractor to transport the waste for high-temperature incineration, the environmentally preferred and legally compliant method.[6][10]
Your facility's EPA generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates the on-site accumulation time limits and volumes, which your EHS department will manage.[10][14]
Emergency Procedures for Spills
In the event of a spill of solid this compound, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or dust is generated, evacuate the laboratory. Restrict access to the spill area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.[4] For larger spills where dust is a concern, a respirator may be necessary.
-
Contain and Clean:
-
Avoid generating dust.[5]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep up the material and place it into a new, properly labeled hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS or your EHS office) and then with soap and water. All cleanup materials (gloves, wipes, absorbent) are also considered hazardous waste and must be placed in the same container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
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Title 35: Environmental Protection, Subtitle G, Chapter I, Part 729 . Source: Illinois Pollution Control Board. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR (Electronic Code of Federal Regulations). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromoindoline Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 7-Bromoindoline hydrochloride, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to empower you with the knowledge to work safely and effectively.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance with the following primary risks[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
These hazards necessitate a multi-faceted approach to personal protection, ensuring all potential routes of exposure are addressed.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a fully buttoned lab coat. | There is no single glove type that protects against all chemicals; however, nitrile and neoprene gloves offer good resistance to a broad range of chemicals.[3] Gloves should be inspected for any signs of degradation or puncture before use and should be disposed of immediately after handling the compound. A lab coat will protect the skin on the arms and torso. |
| Respiratory | A certified fume hood or other ventilated enclosure. For spill cleanup, a NIOSH-approved respirator may be necessary. | Due to the risk of respiratory irritation and the potential for inhalation of fine dust particles, all handling of this compound should be performed in a certified chemical fume hood.[2] In the event of a significant spill where dust may become airborne, a respirator (e.g., an N95 or higher) should be used.[4] |
| Feet | Closed-toe shoes made of a non-porous material. | To protect against spills, closed-toe shoes are mandatory in any laboratory setting. Shoes made of leather or other non-porous materials are recommended. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure.
3.1. Preparation:
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is functioning correctly and the certification is current.
-
Assemble all Materials: Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, inside the fume hood before introducing the this compound.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the laboratory area where the chemical will be handled.
3.2. Handling:
-
Weighing: When weighing the solid, use a draft shield to minimize the dispersal of dust.
-
Transfers: Conduct all transfers of the solid compound within the fume hood. If transferring to a reaction vessel, do so slowly and carefully to avoid creating dust.
-
Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All solid waste contaminated with this compound, including used weigh boats, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, a rapid and informed response is critical.
5.1. Spill Response Workflow
The following diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
5.2. First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[2]
References
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U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Sdfine. (n.d.). Chemwatch MSDS 39507-7. Retrieved from [Link]
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Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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WorkSafeBC. (2023). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
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Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
